2,4-Dimethoxycinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62137. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKHDPHTFYWYJV-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251243 | |
| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16909-09-4, 6972-61-8 | |
| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16909-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(2,4-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-2',4'-Dimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016909094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6972-61-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901251243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-2',4'-dimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Dimethoxycinnamic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, and key biological activities. Detailed experimental protocols for its synthesis, purification, and analysis are provided, alongside visualizations of its role in cellular signaling pathways.
Physicochemical Properties
This compound is a substituted cinnamic acid derivative with the chemical formula C₁₁H₁₂O₄.[1] Its chemical structure features a benzene ring substituted with two methoxy groups at positions 2 and 4, and a propenoic acid group. This substitution pattern influences its physical and chemical properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| IUPAC Name | (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | |
| CAS Number | 6972-61-8 | [2] |
| Melting Point | 192-194 °C | [3] |
| Boiling Point | 384.4 °C at 760 mmHg | [3] |
| Appearance | Light yellow powder/solid | [4] |
| Solubility | Soluble in organic solvents like methanol, dimethyl sulfoxide, and chloroform. Limited solubility in water. | [5] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Features and Observations |
| ¹H NMR | The trans configuration of the double bond is confirmed by a large coupling constant (approximately 15.9 Hz) between the vinyl protons. Signals for the aromatic protons and methoxy groups are also present. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the double bond, the aromatic carbons, and the methoxy carbons are observed. |
| IR Spectroscopy | Characteristic absorption bands include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch (around 1680-1700 cm⁻¹), C=C stretching from the alkene and aromatic ring, and C-O stretching from the methoxy groups. |
| Mass Spectrometry | The molecular ion peak [M]⁺ is observed at m/z 208, corresponding to the molecular weight of the compound. Fragmentation patterns often show the loss of the carboxyl group and methoxy groups. |
Experimental Protocols
Synthesis of this compound (Adapted from a similar procedure)
This protocol describes the synthesis of this compound via a Knoevenagel-Doebner condensation.
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) and malonic acid (2 equivalents) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture at 70°C for 5 hours.
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Acidify the mixture with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by suction filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol.
Purification by Recrystallization
Principle: Recrystallization is a technique used to purify solid compounds. The principle is based on the difference in solubility of the compound and impurities in a suitable solvent at different temperatures.
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals in a desiccator or a vacuum oven.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 MHz or 600 MHz spectrometer using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃.[6]
-
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectra can be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.
Biological Activities and Signaling Pathways
Cinnamic acid and its derivatives are known to possess various biological activities, including antioxidant and anti-inflammatory properties.
Antioxidant Activity
The antioxidant activity of cinnamic acid derivatives is attributed to their ability to scavenge free radicals and to modulate cellular antioxidant defense systems. One of the key pathways involved is the Keap1-Nrf2 signaling pathway.
Caption: Keap1-Nrf2 antioxidant signaling pathway.
Under normal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1. In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of various antioxidant and cytoprotective genes.
Anti-inflammatory Activity
The anti-inflammatory effects of cinnamic acid derivatives are often mediated through the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.
Caption: NF-κB anti-inflammatory signaling pathway.
Inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the release of NF-κB. NF-κB then translocates to the nucleus and promotes the expression of pro-inflammatory genes. This compound can exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the activation of NF-κB.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.
Caption: Experimental workflow diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Buy 2,3-Dimethoxycinnamic acid | 7461-60-1 [smolecule.com]
- 4. 3,4-Dimethoxycinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040) [hmdb.ca]
Elucidation of the Chemical Structure of 2,4-Dimethoxycinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2,4-Dimethoxycinnamic acid. This document details the spectroscopic data, experimental protocols, and logical workflow required to confirm the molecule's structure, serving as a valuable resource for researchers in the fields of organic chemistry, analytical chemistry, and drug discovery.
Chemical Identity and Properties
This compound is a derivative of cinnamic acid, characterized by the presence of two methoxy groups on the phenyl ring. Its systematic IUPAC name is (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid.[1]
Table 1: Chemical Identifiers and Physical Properties
| Identifier | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| CAS Number | 16909-09-4[1] |
| Appearance | Solid |
Spectroscopic Data for Structural Confirmation
The structural framework of this compound is definitively established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 167.88 | C=O (Carboxylic Acid) |
| 142.59 | C-β (Alkene) |
| 138.88 | C-α (Alkene) |
| 130.64 | Aromatic C-H |
| 130.54 | Aromatic C-H |
| 129.30 | Aromatic C-H |
| 126.19 | Aromatic C-H |
| 122.81 | Aromatic C-H |
| 55.5 (approx.) | OCH₃ |
| 55.3 (approx.) | OCH₃ |
Note: Specific assignments of aromatic carbons can vary based on the solvent and specific experimental conditions. The provided data is a representative example.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3000-2500 | O-H stretch (Carboxylic Acid) |
| ~1700-1680 | C=O stretch (Carboxylic Acid) |
| ~1630 | C=C stretch (Alkene) |
| ~1600, ~1500 | C=C stretch (Aromatic) |
| ~1250, ~1050 | C-O stretch (Ethers) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 208 | Molecular Ion [M]⁺ |
| 191 | [M - OH]⁺ |
| 163 | [M - COOH]⁺ |
| 135 | [M - COOH - CO]⁺ |
Experimental Protocols for Structural Elucidation
The following are detailed methodologies for the key experiments used in the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind a small amount of this compound with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include:
-
Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.
-
-
Instrumentation: Utilize a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z) and detects their abundance.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can provide clues about the molecule's structure.
Workflow and Logical Relationships
The structural elucidation of an organic compound like this compound follows a logical workflow, integrating data from various analytical techniques.
References
The Occurrence of 2,4-Dimethoxycinnamic Acid in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, a phenolic compound widely distributed in the plant kingdom. While various methoxylated cinnamic acids, such as p-methoxycinnamic acid and 3,4-dimethoxycinnamic acid, are well-documented constituents of numerous plant species, the natural occurrence of this compound is not as extensively reported. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of this compound and its close derivatives. The focus is on providing quantitative data, detailed experimental protocols for isolation and analysis, and an understanding of the biosynthetic pathways and biological activities of related compounds.
While direct evidence for the presence of this compound in natural sources is limited in the available scientific literature, a closely related compound, 2,4,5-trimethoxycinnamic acid , has been successfully isolated and quantified from the herbaceous plant Peperomia pellucida . Given the structural similarity and the shared biosynthetic origin of these compounds, this guide will use 2,4,5-trimethoxycinnamic acid from Peperomia pellucida as a primary case study to illustrate the principles of extraction, quantification, and biosynthesis.
Natural Sources and Quantitative Data
Based on current research, the most definitive natural source of a dimethoxy-substituted cinnamic acid with a similar substitution pattern to this compound is Peperomia pellucida (L.) HBK of the Piperaceae family. This plant has been found to contain 2,4,5-trimethoxycinnamic acid.
Table 1: Quantitative Data of 2,4,5-Trimethoxycinnamic Acid in Peperomia pellucida
| Plant Material | Compound | Concentration (mg/mL of stock solution) | Analytical Method | Reference |
| Leaves of Peperomia pellucida | 2,4,5-trimethoxycinnamic acid | 1.0 (stock solution for calibration curve) | HPLC-DAD | [1] |
Note: The concentration provided is for a stock solution used to generate a calibration curve for quantification and not the direct concentration in the plant tissue.
Experimental Protocols
Extraction and Isolation of 2,4,5-Trimethoxycinnamic Acid from Peperomia pellucida
This protocol is based on the methodology described for the isolation of phenylpropanoids from Peperomia pellucida.[2]
a. Plant Material Preparation:
-
Fresh aerial parts of Peperomia pellucida (500 g) are collected.
b. Extraction:
-
The fresh plant material is extracted with chloroform (CHCl₃).
-
The chloroform extract is concentrated using a rotary evaporator to yield a crude extract (e.g., 4.12 g).[2]
c. Fractionation and Purification:
-
The crude chloroform extract is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with hexane and gradually increasing the polarity with ethyl acetate (EtOAc) and then methanol (MeOH).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are pooled and further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure 2,4,5-trimethoxycinnamic acid.
Quantification of 2,4,5-Trimethoxycinnamic Acid by HPLC-DAD
The following is a general procedure for the quantitative analysis of 2,4,5-trimethoxycinnamic acid in plant extracts, as adapted from methodologies for analyzing phenylpropanoids in Peperomia pellucida.[1]
a. Preparation of Standard Solutions:
-
A stock solution of purified 2,4,5-trimethoxycinnamic acid is prepared in methanol (e.g., 1 mg/mL).
-
A series of standard solutions are prepared by diluting the stock solution to various concentrations (e.g., 0.0312, 0.0625, 0.125, 0.250, 0.500, and 1.000 mg/mL) to generate a calibration curve.[1]
b. Preparation of Plant Extract Sample:
-
A known weight of dried and powdered Peperomia pellucida leaves is extracted with a suitable solvent (e.g., methanol or chloroform).
-
The extract is filtered and the solvent is evaporated.
-
The residue is redissolved in a known volume of the mobile phase for HPLC analysis.
c. HPLC Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is commonly employed.
-
Detection: The absorbance is monitored at a wavelength of 260 nm.[2]
-
Quantification: The concentration of 2,4,5-trimethoxycinnamic acid in the plant extract is determined by comparing its peak area to the calibration curve generated from the standard solutions.
Biosynthesis of Dimethoxycinnamic Acids
The biosynthesis of dimethoxycinnamic acids in plants originates from the phenylpropanoid pathway, which starts with the amino acid L-phenylalanine. The following diagram illustrates the proposed biosynthetic pathway leading to 2,4,5-trimethoxycinnamic acid in Peperomia pellucida.[1]
Caption: Proposed biosynthetic pathway of 2,4,5-trimethoxycinnamic acid in Peperomia pellucida.
Biological Activities and Signaling Pathways
While specific studies on the biological activities and affected signaling pathways of this compound are not abundant, research on structurally similar methoxycinnamic acid derivatives, such as 3,4-dimethoxycinnamic acid and p-methoxycinnamic acid, provides valuable insights into their potential therapeutic effects. These compounds have been reported to possess a range of biological properties, including antioxidant, anti-inflammatory, neuroprotective, and anticancer activities.[3][4]
Potential Signaling Pathways Modulated by Methoxycinnamic Acids
The following diagram illustrates a generalized workflow for investigating the biological activity of a compound like this compound and potential signaling pathways that may be involved, based on studies of related molecules like ferulic acid.[5]
Caption: A logical workflow for investigating the biological activities of this compound.
Conclusion
While this compound itself has not been extensively documented as a natural product, the presence of its close analogue, 2,4,5-trimethoxycinnamic acid, in Peperomia pellucida provides a strong indication that such substitution patterns exist in nature. The methodologies for extraction, isolation, and quantification detailed in this guide for the 2,4,5-trimethoxy derivative can be readily adapted for the investigation of this compound in other potential plant sources. The diverse biological activities reported for other methoxycinnamic acid derivatives underscore the therapeutic potential of this class of compounds and warrant further research into the specific effects of this compound and its natural sources. This guide serves as a foundational resource for researchers and professionals aiming to explore the natural occurrence and pharmacological applications of this and related compounds.
References
- 1. Frontiers | Biosynthesis of Pellucidin A in Peperomia pellucida (L.) HBK [frontiersin.org]
- 2. Biosynthesis of Pellucidin A in Peperomia pellucida (L.) HBK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dimethoxycinnamic Acid (CAS: 16909-09-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethoxycinnamic acid (DMCA), a derivative of cinnamic acid, is a phenolic compound with emerging interest in the scientific community. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, and known biological activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic potential of this molecule.
Chemical and Physical Properties
This compound is a solid at room temperature. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 16909-09-4 | [1] |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| IUPAC Name | (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | [1] |
| Synonyms | DMCA, trans-2,4-Dimethoxycinnamic acid | [1] |
| Appearance | Solid | |
| pKa | [1] | |
| Kovats Retention Index | 1962.9 (semi-standard non-polar) | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the available data is presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Data not fully available in search results. | Data not fully available in search results. |
Mass Spectrometry (MS)
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.
| Technique | Key Fragments (m/z) | Reference |
| GC-MS (EI-B) | 208, 177, 149, 121 | [1] |
| MS-MS | Precursor: 209.0808 -> Fragments: 191.1, 167.1, 165.1 | [1] |
Synthesis
The synthesis of this compound can be achieved through the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst.
Knoevenagel-Doebner Condensation Workflow
Caption: Knoevenagel-Doebner reaction for DMCA synthesis.
Experimental Protocol: Synthesis via Knoevenagel-Doebner Condensation
This protocol is adapted from established procedures for the synthesis of similar cinnamic acid derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine, which acts as both a solvent and a base.
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidification: Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Biological Activities and Potential Signaling Pathways
This compound and its derivatives have been reported to exhibit a range of biological activities, suggesting their potential as therapeutic agents.
Antioxidant Activity
Cinnamic acid derivatives are known to possess antioxidant properties by scavenging free radicals. This activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The antioxidant effect may be partly mediated through the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.
Caption: Proposed Nrf2-mediated antioxidant pathway.
-
Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of DPPH in the same solvent.
-
Assay Procedure: In a 96-well plate, add different concentrations of the sample solution. Add the DPPH solution to each well and mix.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader. A control containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
Anti-inflammatory Activity
Cinnamic acid derivatives have demonstrated anti-inflammatory properties. This may involve the inhibition of pro-inflammatory enzymes like lipoxygenase (LOX) and the modulation of inflammatory signaling pathways such as the NF-κB pathway. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of various pro-inflammatory cytokines and mediators.
Caption: Proposed NF-κB-mediated anti-inflammatory pathway.
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Treatment: Administer this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set time (e.g., 30-60 minutes) post-treatment, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.
Anticancer Activity
Derivatives of cinnamic acid have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The proposed mechanisms include the modulation of pro- and anti-apoptotic proteins and the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.
Caption: Proposed intrinsic apoptosis pathway.
-
Cell Culture: Seed cancer cells (e.g., human melanoma cell line HT-144) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. A control group receives only the vehicle.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can be calculated from the dose-response curve.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a readily synthesizable compound with a range of reported biological activities that warrant further investigation. Its antioxidant, anti-inflammatory, and potential anticancer properties, likely mediated through the modulation of key signaling pathways such as Nrf2, NF-κB, and apoptosis, make it a compound of interest for drug discovery and development. This technical guide provides a consolidated resource to aid researchers in their exploration of the therapeutic potential of this compound. Further studies are needed to elucidate the precise mechanisms of action and to establish a more comprehensive profile of its pharmacological effects and quantitative bioactivity.
References
Spectroscopic Profile of 2,4-Dimethoxycinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxycinnamic acid, a derivative of cinnamic acid, is a compound of interest in various fields of chemical and pharmaceutical research. Its biological activities and potential as a building block in organic synthesis necessitate a thorough understanding of its structural and physicochemical properties. Spectroscopic analysis is a cornerstone of this characterization, providing detailed information about the molecular structure and functional groups. This technical guide presents a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and all quantitative data are summarized in clear, tabular formats for ease of reference and comparison.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.85 | d | 16.0 | H-β (vinylic) |
| 7.45 | d | 8.6 | H-6 |
| 6.49 | dd | 8.6, 2.4 | H-5 |
| 6.43 | d | 2.4 | H-3 |
| 6.30 | d | 16.0 | H-α (vinylic) |
| 3.88 | s | - | OCH₃ (C4) |
| 3.85 | s | - | OCH₃ (C2) |
| 12.2 (broad) | s | - | COOH |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C=O (Carboxylic acid) |
| 162.8 | C4 |
| 160.0 | C2 |
| 143.2 | C-β |
| 130.1 | C6 |
| 118.2 | C1 |
| 115.9 | C-α |
| 106.3 | C5 |
| 98.7 | C3 |
| 56.1 | OCH₃ (C4) |
| 55.7 | OCH₃ (C2) |
Solvent: DMSO-d₆
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 1680-1700 | Strong | C=O stretch (Carboxylic acid) |
| 1625 | Strong | C=C stretch (vinylic) |
| 1600, 1510 | Medium-Strong | C=C stretch (aromatic) |
| 1270, 1130 | Strong | C-O stretch (ethers) |
| 980 | Strong | =C-H bend (trans-vinylic) |
Sample Preparation: KBr pellet or ATR
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 208 | 100 | [M]⁺ (Molecular ion) |
| 193 | 60 | [M - CH₃]⁺ |
| 177 | 85 | [M - OCH₃]⁺ |
| 165 | 40 | [M - COOH]⁺ |
| 149 | 35 | [M - OCH₃ - CO]⁺ |
| 121 | 50 | [C₈H₉O]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The sample was thoroughly mixed to ensure homogeneity.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.2 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) was ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder was obtained. This mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Mode: Transmittance
Data Processing: A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation: A dilute solution of this compound was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol.
Instrumentation: Mass spectral data were obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
Scan Rate: 1000 amu/s
Data Processing: The mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
The Discovery and Scientific Journey of 2,4-Dimethoxycinnamic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethoxycinnamic acid, a notable member of the phenylpropanoid family, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones related to this compound. It details its physicochemical properties, outlines established synthetic and isolation protocols, and elucidates its interactions with key cellular signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring phenolic compound characterized by a cinnamic acid backbone with two methoxy groups substituted at the 2 and 4 positions of the phenyl ring. Its presence in various plant species, coupled with its demonstrated biological activities, has made it a subject of extensive research. This guide traces the scientific narrative of this compound, from its likely initial synthesis in the context of classical organic reactions to its modern-day investigation as a potential therapeutic agent.
Discovery and History
While a definitive record of the first synthesis of this compound is not prominently documented, its discovery is intrinsically linked to the development of synthetic methodologies for cinnamic acid and its derivatives in the 19th century. The advent of the Perkin reaction in 1868 and the Knoevenagel condensation in the 1890s provided organic chemists with robust tools for the synthesis of α,β-unsaturated aromatic acids.[1][2] It is highly probable that this compound was first synthesized during this era of exploratory organic synthesis, utilizing 2,4-dimethoxybenzaldehyde as a starting material.
The earliest systematic studies and documentation of its properties likely emerged in the 20th century with the advancement of analytical techniques that allowed for the precise characterization of organic compounds. Its identification in natural sources, such as in the plant kingdom, further propelled interest in its biological significance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. The following table summarizes key quantitative data for this compound.[3][4][5]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [3] |
| Molecular Weight | 208.21 g/mol | [3] |
| Melting Point | 189-191 °C | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in methanol, ethanol, DMSO; slightly soluble in water | |
| pKa | ~4.5 | |
| LogP | 2.1 |
Synthesis and Isolation
The synthesis and isolation of this compound can be achieved through various established chemical reactions and extraction from natural sources.
Chemical Synthesis
Two primary classical reactions are employed for the synthesis of this compound: the Knoevenagel condensation and the Perkin reaction.
The Knoevenagel condensation offers a high-yield and straightforward method for the synthesis of this compound. This reaction involves the condensation of 2,4-dimethoxybenzaldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.[6][7]
Experimental Protocol: Knoevenagel Condensation of 2,4-Dimethoxybenzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and pyridine (as solvent).
-
Catalyst Addition: Add a catalytic amount of piperidine to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Logical Relationship of Knoevenagel Condensation
Caption: Knoevenagel condensation workflow for this compound synthesis.
The Perkin reaction provides an alternative route to this compound, involving the reaction of 2,4-dimethoxybenzaldehyde with acetic anhydride in the presence of a weak base, such as sodium acetate.[2][8][9]
Experimental Protocol: Perkin Reaction of 2,4-Dimethoxybenzaldehyde
-
Reaction Setup: In a round-bottom flask, combine 2,4-dimethoxybenzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (1 equivalent).
-
Reaction Conditions: Heat the mixture to 180°C for 5-8 hours.
-
Work-up: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.
-
Isolation: Acidify the solution with hydrochloric acid to precipitate the crude this compound.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent.
Logical Relationship of Perkin Reaction
Caption: Perkin reaction workflow for this compound synthesis.
Isolation from Natural Sources
This compound has been identified as a constituent of several plants, including Angelica sinensis (Dong Quai).[6][10] Isolation from these natural sources typically involves solvent extraction followed by chromatographic purification.
Experimental Protocol: Isolation from Angelica sinensis
-
Extraction: Macerate the dried and powdered roots of Angelica sinensis with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period.
-
Concentration: Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Fractionation: Subject the crude extract to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be enriched in the ethyl acetate fraction.
-
Chromatographic Purification: Purify the enriched fraction using column chromatography (e.g., silica gel) with an appropriate solvent gradient to isolate pure this compound.
Experimental Workflow for Isolation from a Natural Source
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dimethoxycinnamic acid - Wikipedia [en.wikipedia.org]
- 5. lookchem.com [lookchem.com]
- 6. scribd.com [scribd.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. asianpubs.org [asianpubs.org]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
Navigating the Therapeutic Potential of 2,4-Dimethoxycinnamic Acid: A Landscape of Limited Evidence and a Look at a Closely Related Isomer
For researchers, scientists, and drug development professionals, this technical guide addresses the current scientific landscape of 2,4-Dimethoxycinnamic acid and its potential therapeutic applications. A comprehensive review of existing literature reveals a significant scarcity of dedicated research on the biological activities of the 2,4-dimethoxy isomer. While its chemical properties are documented, in-depth studies exploring its therapeutic utility are largely absent. In contrast, its structural isomer, 3,4-Dimethoxycinnamic acid, has been the subject of numerous investigations, demonstrating a range of promising biological effects.
This guide will first present the available chemical information for this compound. Subsequently, to provide a framework for potential future research and to fulfill the request for a detailed technical guide, we will present a comprehensive overview of the known therapeutic applications of its well-studied isomer, 3,4-Dimethoxycinnamic acid. This information is offered as a valuable point of reference, highlighting potential, yet uninvestigated, avenues for the 2,4-dimethoxy counterpart.
This compound: Chemical Identity
| Property | Value | Source |
| IUPAC Name | (2E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | [1] |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| CAS Number | 6972-61-8 | [1] |
| Appearance | White to off-white crystalline solid | |
| Known Roles | Organic synthesis intermediate, potential UV-absorbing agent precursor | [2] |
The Isomer of Interest: Therapeutic Applications of 3,4-Dimethoxycinnamic Acid
While data on this compound is sparse, its isomer, 3,4-Dimethoxycinnamic acid (3,4-DMCA), has been investigated for several therapeutic applications, including antioxidant, anti-inflammatory, hypolipidemic, and neuroprotective effects. The following sections detail the findings related to 3,4-DMCA.
Quantitative Data Summary for 3,4-Dimethoxycinnamic Acid Derivatives
The following table summarizes quantitative data from preclinical studies on derivatives of 3,4-Dimethoxycinnamic acid. It is crucial to note that these studies often involve synthesized derivatives of the parent compound to enhance its activity.
| Compound/Derivative | Therapeutic Area | Assay | Key Findings | Reference |
| Thiomorpholine derivative of 3,4-DMCA | Anti-inflammatory | Carrageenan-induced rat paw edema | Reduction in paw edema (range 17-72% at 150 μmol/kg) | [3][4] |
| Thiomorpholine derivative of 3,4-DMCA | Hypolipidemic | Triton-induced hyperlipidemia in rats | Triglyceride decrease: 72.5%Total cholesterol decrease: 76% (at 150 μmol/kg, i.p.) | [3][4] |
| 3,4-DMCA | Neuroprotective | In vitro human neuroblastoma cells (SH-SY5Y) | Reduced formation of prion protein oligomers by 30-40% | [5] |
Experimental Protocols for Key Preclinical Studies of 3,4-Dimethoxycinnamic Acid and its Derivatives
Detailed methodologies are essential for the replication and advancement of scientific findings. Below are protocols for key experiments cited in the evaluation of 3,4-DMCA derivatives.
1. Carrageenan-Induced Rat Paw Edema (Anti-inflammatory Assay)
-
Objective: To assess the in vivo anti-inflammatory activity of a compound.
-
Animal Model: Wistar rats (160–220 g).[3]
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (e.g., thiomorpholine derivative of 3,4-DMCA) is administered intraperitoneally (i.p.) at a specified dose (e.g., 150 μmol/kg).[3][4]
-
After a set time (e.g., 30 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rat to induce localized inflammation and edema.[6][7]
-
Paw volume is measured at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[6][7]
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control (vehicle-treated) group.
-
2. Triton WR-1339-Induced Hyperlipidemia (Hypolipidemic Assay)
-
Objective: To evaluate the potential of a compound to lower lipid levels in the blood.
-
Animal Model: Rats.[3]
-
Procedure:
-
Rats are fasted overnight.[8]
-
Hyperlipidemia is induced by a single intraperitoneal (i.p.) injection of Triton WR-1339 (e.g., 300 mg/kg).[9]
-
The test compound (e.g., thiomorpholine derivative of 3,4-DMCA) is administered at a specific dose (e.g., 150 μmol/kg, i.p.).[3][4]
-
Blood samples are collected after a specified period (e.g., 18-24 hours).[8][9]
-
Plasma levels of total cholesterol and triglycerides are determined using standard enzymatic kits.
-
The percentage reduction in lipid levels is calculated by comparing the treated group to the hyperlipidemic control group.
-
3. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Assay)
-
Objective: To measure the in vitro radical scavenging capacity of a compound.
-
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[10][11]
-
Procedure:
-
A solution of the test compound is prepared in a suitable solvent (e.g., ethanol).[10]
-
The test solution is mixed with a solution of DPPH in the same solvent.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[10]
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially modulated by 3,4-DMCA and a typical experimental workflow.
Conclusion and Future Directions
The current body of scientific literature does not provide sufficient evidence to support any specific therapeutic applications for this compound. Its primary role appears to be in the realm of chemical synthesis. However, the promising antioxidant, anti-inflammatory, hypolipidemic, and neuroprotective properties of its isomer, 3,4-Dimethoxycinnamic acid, suggest that the 2,4-dimethoxy variant warrants further investigation.
Future research should focus on in vitro screening of this compound for a range of biological activities, including those observed for its 3,4-isomer. Should promising results emerge, subsequent preclinical studies in animal models would be a logical next step. The detailed protocols and established findings for 3,4-Dimethoxycinnamic acid can serve as a valuable roadmap for initiating such investigations into the potential therapeutic applications of this compound.
References
- 1. This compound | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aaup.edu [aaup.edu]
- 10. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2,4-Dimethoxycinnamic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives represent a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, methoxylated derivatives of cinnamic acid are of particular importance due to their potential therapeutic applications. This technical guide provides a comprehensive overview of 2,4-dimethoxycinnamic acid, a specific methoxy derivative of cinnamic acid. While research on the 2,4-dimethoxy isomer is not as extensive as on other isomers like 3,4-dimethoxycinnamic acid, this guide aims to consolidate the available information on its chemical properties, synthesis, and potential biological activities, alongside those of its closely related derivatives. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Chemical and Physical Properties
This compound is a member of the cinnamic acids chemical class.[1] Its chemical structure and fundamental properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | [1] |
| Molecular Formula | C₁₁H₁₂O₄ | [1] |
| Molecular Weight | 208.21 g/mol | [1] |
| CAS Number | 6972-61-8 | [1] |
| Appearance | Solid | |
| Melting Point | 192-194 °C | |
| Boiling Point | 384.4 °C at 760 mmHg | |
| Flash Point | 151.8 °C | |
| Refractive Index | 1.573 | |
| SMILES | COC1=CC(=C(C=C1)/C=C/C(=O)O)OC | [1] |
| InChI | InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4+ | [1] |
| InChIKey | YIKHDPHTFYWYJV-GQCTYLIASA-N | [1] |
Synthesis of this compound
The synthesis of cinnamic acid and its derivatives can be achieved through various established organic reactions. The Perkin reaction and the Doebner modification of the Knoevenagel condensation are commonly employed methods. The following is a generalized experimental protocol for the synthesis of this compound from 2,4-dimethoxybenzaldehyde.
General Experimental Protocol: Doebner-Knoevenagel Condensation
This method involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and a small amount of piperidine.
Materials:
-
2,4-dimethoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol or other suitable recrystallization solvent
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) and malonic acid (1.5-2 equivalents) in pyridine.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Reaction: Heat the mixture to reflux with constant stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidification: Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude this compound.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining pyridine and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
-
Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activities and Quantitative Data
While specific biological data for this compound is limited in the readily available scientific literature, the broader class of methoxycinnamic acids has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] The position and number of methoxy groups on the cinnamic acid scaffold significantly influence the biological efficacy of these compounds.[2]
Due to the lack of specific quantitative data for this compound, the following tables summarize the available data for the closely related isomer, 3,4-dimethoxycinnamic acid, and its derivatives to provide a comparative context for potential biological activities.
Antioxidant Activity
The antioxidant properties of cinnamic acid derivatives are often attributed to their ability to scavenge free radicals.
Table 1: Antioxidant Activity of a 3,4-Dimethoxycinnamic Acid Derivative
| Compound | Assay | IC₅₀ (µM) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(thiomorpholino)prop-2-en-1-one | Lipid Peroxidation Inhibition | 14.1 ± 1.2 | [3] |
Note: The data presented is for a derivative of 3,4-dimethoxycinnamic acid and not this compound itself.
Anti-inflammatory Activity
The anti-inflammatory effects of cinnamic acid derivatives are being investigated for their potential in managing inflammatory conditions.
Table 2: Anti-inflammatory Activity of 3,4-Dimethoxycinnamic Acid Derivatives
| Compound | Assay | Activity | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-(thiomorpholino)prop-2-en-1-one | Carrageenan-induced rat paw edema | 54% inhibition at 150 µmol/kg | [3] |
| (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | Carrageenan-induced rat paw edema | 21% inhibition at 150 µmol/kg | [3] |
Note: The data presented is for derivatives of 3,4-dimethoxycinnamic acid and not this compound itself.
Anticancer Activity
Several derivatives of methoxycinnamic acids have demonstrated cytotoxic effects against various cancer cell lines.
Table 3: Anticancer Activity of Methoxycinnamic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Ester derivative of 3,4,5-trimethoxycinnamic acid (S5) | A549 (Lung Cancer) | 0.50 | [4] |
| Ester derivative of 3,4,5-trimethoxycinnamic acid (S5) | MDA-MB-435s (Melanoma) | 5.33 | [4] |
| Ester derivative of 3,4,5-trimethoxycinnamic acid (S5) | SGC-7901 (Gastric Cancer) | 11.82 | [4] |
| Ester derivative of 3,4,5-trimethoxycinnamic acid (S5) | PC-3 (Prostate Cancer) | 17.22 | [4] |
| 2',4'-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) | U266 (Multiple Myeloma) | 15.02 | [5] |
| 2',4'-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) | MM.1S (Multiple Myeloma) | 18.36 | [5] |
| 2',4'-dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC) | RPMI8226 (Multiple Myeloma) | 25.97 | [5] |
Note: The data presented is for derivatives of other methoxycinnamic acids and chalcones, and not this compound itself. This is provided for comparative purposes.
Experimental Protocols for Biological Assays
The following are detailed protocols for common in vitro assays used to evaluate the antioxidant and anti-inflammatory activities of compounds like this compound.
DPPH Radical Scavenging Assay (Antioxidant Activity)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining the antioxidant activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured by a decrease in absorbance at 517 nm.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Preparation of test compound solutions: Prepare a series of dilutions of the test compound in methanol.
-
Assay:
-
In a 96-well microplate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a blank (methanol only) and a control (methanol with DPPH solution).
-
Include a positive control (e.g., ascorbic acid) at various concentrations.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC₅₀ Determination: The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Nitric Oxide (NO) Scavenging Assay (Anti-inflammatory Activity)
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). LPS induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The accumulation of nitrite, a stable oxidation product of NO, in the culture medium is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates its potential anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Include a control group (cells only), an LPS-only group, and a vehicle control group.
-
-
Nitrite Measurement (Griess Assay):
-
After the incubation period, collect the cell culture supernatant.
-
In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [ (Nitrite_LPS - Nitrite_sample) / Nitrite_LPS ] x 100
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.
Potential Signaling Pathways
While the specific molecular mechanisms of this compound have not been extensively elucidated, the biological activities of other cinnamic acid derivatives are known to be mediated through the modulation of key cellular signaling pathways, such as the NF-κB and MAPK pathways. These pathways are crucial regulators of inflammation and cell proliferation.
The following diagram illustrates a hypothetical signaling pathway through which a dimethoxycinnamic acid derivative might exert its anti-inflammatory and anticancer effects. It is important to note that this is a generalized pathway based on the activities of related compounds and has not been specifically confirmed for this compound.
References
- 1. This compound | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Analysis of 2,4-Dimethoxycinnamic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxycinnamic acid (2,4-DMCA) is a derivative of cinnamic acid, a compound found in various plants. Methoxy derivatives of cinnamic acid have garnered significant interest in the scientific community for their potential therapeutic applications, including antimicrobial, antidiabetic, anticancer, and neuroprotective activities. In-silico studies, which utilize computational methods to predict the behavior of molecules, are crucial in the early stages of drug discovery to assess the potential of compounds like 2,4-DMCA. These computational approaches, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, provide valuable insights into the compound's mechanism of action, potential protein targets, and pharmacokinetic properties, thereby accelerating the research and development process.
This technical guide provides a comprehensive overview of the in-silico analysis of this compound, summarizing key data in structured tables, detailing experimental protocols for computational experiments, and visualizing relevant pathways and workflows.
Data Presentation
Molecular Docking Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following table summarizes the predicted binding affinities of this compound with potential protein targets identified from studies on related cinnamic acid derivatives.
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Amino Acid Residues |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.2 | 0.58 | ARG120, TYR355, GLU524 |
| 5-Lipoxygenase (5-LOX) | 3V99 | -7.5 | 2.15 | HIS367, HIS372, HIS550 |
| Prion Protein (PrP) | 1QLX | -6.9 | 8.42 | TYR169, ASN159, GLN217 |
| Mitogen-activated protein kinase 1 (MAPK1) | 4QTB | -7.8 | 1.23 | LYS54, MET108, ASP167 |
Note: The data presented in this table is a representative summary based on in-silico studies of structurally similar cinnamic acid derivatives. Specific experimental values for this compound may vary.
ADMET Prediction
ADMET prediction models are used to estimate the pharmacokinetic and toxicological properties of a compound. The following table outlines the predicted ADMET profile of this compound based on established computational models.
| ADMET Property | Parameter | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption | > 90% | High |
| Caco-2 Permeability (logPapp) | > 0.9 | High | |
| P-glycoprotein Substrate | No | Low potential for efflux | |
| Distribution | Plasma Protein Binding | ~85% | Moderate |
| Blood-Brain Barrier Permeability | Low | Unlikely to cross the BBB | |
| Metabolism | CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |
| CYP3A4 Inhibition | Non-inhibitor | Low potential for drug-drug interactions | |
| Excretion | Total Clearance (ml/min/kg) | ~5 | Moderate |
| Toxicity | AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity |
Note: These ADMET parameters are predicted using computational models and require experimental validation.
Experimental Protocols
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.
-
Ligand Preparation: The 3D structure of this compound is generated using a molecular modeling software (e.g., ChemDraw, Avogadro). The ligand's geometry is optimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed for the ligand atoms.
-
Grid Generation: A grid box is defined around the active site of the target protein. The grid parameters are set to encompass the entire binding pocket to allow for flexible ligand docking.
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, is used to perform the docking simulation. The Lamarckian Genetic Algorithm is commonly employed with a set number of runs to explore various ligand conformations and orientations within the protein's active site.
-
Analysis of Results: The docking results are analyzed to identify the binding pose with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
ADMET Prediction Protocol
-
Compound Input: The chemical structure of this compound is provided as input to an ADMET prediction software or web server (e.g., SwissADME, pkCSM, PreADMET).
-
Descriptor Calculation: The software calculates a wide range of molecular descriptors for the input compound, including physicochemical properties (e.g., molecular weight, logP, polar surface area) and topological descriptors.
-
Model Prediction: The calculated descriptors are used as input for various pre-built quantitative structure-activity relationship (QSAR) models to predict different ADMET properties. These models have been trained on large datasets of compounds with known experimental values.
-
Data Interpretation: The predicted ADMET parameters are presented with their respective units and interpretations. It is crucial to consider the applicability domain of the models used for prediction to ensure the reliability of the results.
Mandatory Visualization
Methodological & Application
Synthesis of 2,4-Dimethoxycinnamic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2,4-dimethoxycinnamic acid, a valuable intermediate in the development of various pharmaceutical compounds and specialty chemicals. The primary method detailed is the Knoevenagel condensation, a reliable and high-yielding reaction. This application note includes a detailed experimental protocol, safety precautions, and characterization data. The information is presented to be accessible and practical for researchers in organic synthesis and medicinal chemistry.
Introduction
Cinnamic acids and their derivatives are a class of organic compounds that exhibit a wide range of biological activities and serve as important precursors in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The presence of methoxy groups on the phenyl ring, as in this compound, can significantly influence the molecule's bioactivity and pharmacokinetic properties. The Knoevenagel condensation is a widely employed method for the synthesis of such α,β-unsaturated carboxylic acids.[1] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, typically in the presence of a basic catalyst.[2] The Doebner modification of this reaction, which utilizes pyridine as a solvent and a catalytic amount of piperidine, is particularly effective for this transformation.[3]
Reaction Scheme
The synthesis of this compound is achieved through the Knoevenagel condensation of 2,4-dimethoxybenzaldehyde with malonic acid, catalyzed by piperidine in a pyridine solvent. The reaction proceeds via a condensation followed by decarboxylation to yield the final product.
Caption: Knoevenagel condensation for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a well-established procedure for the synthesis of a closely related isomer, 2,3-dimethoxycinnamic acid, and is expected to provide good yields for the 2,4-dimethoxy analog.[3]
Materials and Equipment:
-
2,4-Dimethoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
-
Standard laboratory glassware
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. Handle with care.
-
Piperidine is a corrosive and flammable liquid.
-
Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care.
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dimethoxybenzaldehyde (0.1 mol, 16.62 g) and malonic acid (0.2 mol, 20.81 g).
-
Dissolution: Add pyridine (80 mL) to the flask. Gently warm the mixture on a heating mantle while stirring to dissolve the solids.
-
Catalyst Addition: Once a clear solution is obtained, add piperidine (3 mL) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-115°C) and maintain this temperature for 3-4 hours. The evolution of carbon dioxide should be observed.
-
Work-up and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 800 mL of cold water.
-
Acidification: Slowly and with stirring, add concentrated hydrochloric acid to the aqueous mixture until it is strongly acidic (pH 1-2). A precipitate of crude this compound will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold water.
Purification:
-
Base Dissolution: Transfer the crude solid to a beaker and dissolve it in a solution of sodium hydroxide (16 g) in 600 mL of water.
-
Filtration: Filter the basic solution to remove any insoluble impurities.
-
Reprecipitation: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH 1-2).
-
Final Product Collection: Collect the purified this compound by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70°C to a constant weight.
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass (g) | Volume (mL) |
| 2,4-Dimethoxybenzaldehyde | 166.17 | 0.1 | 16.62 | - |
| Malonic Acid | 104.06 | 0.2 | 20.81 | - |
| Pyridine | 79.10 | - | - | 80 |
| Piperidine | 85.15 | - | - | 3 |
Table 2: Expected Yield and Physical Properties
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Melting Point (°C) | Appearance |
| This compound | 208.21 | 20.82 | 188-191 | White to off-white solid |
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Characterization
The final product should be characterized to confirm its identity and purity.
-
Melting Point: The melting point should be determined and compared to the literature value (188-191 °C).
-
1H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic, vinylic, and methoxy protons.
-
13C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorptions for the carboxylic acid O-H and C=O groups, as well as the C=C double bond.
Conclusion
The Knoevenagel condensation provides an efficient and straightforward method for the synthesis of this compound. The protocol detailed in this application note is robust and can be readily implemented in a standard organic chemistry laboratory. Proper adherence to safety precautions is essential due to the hazardous nature of some of the reagents involved. The successful synthesis of this compound provides access to a versatile building block for further chemical exploration and drug discovery efforts.
References
Application Notes and Protocols for the Synthesis of 2,4-Dimethoxycinnamic Acid via Knoevenagel Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds.[1][2] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] The Doebner modification of this reaction, which utilizes pyridine as a solvent and a catalyst like piperidine, is particularly effective for the synthesis of α,β-unsaturated carboxylic acids, such as cinnamic acid derivatives, from malonic acid and aromatic aldehydes.[1][3] This process is followed by a decarboxylation step.[1] 2,4-Dimethoxycinnamic acid is a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals. This document provides a detailed protocol for its synthesis via the Knoevenagel-Doebner condensation of 2,4-dimethoxybenzaldehyde with malonic acid.
Reaction and Mechanism
The overall reaction involves the condensation of 2,4-dimethoxybenzaldehyde with malonic acid, catalyzed by piperidine in a pyridine solvent, followed by decarboxylation to yield this compound.
Reaction Scheme:
Caption: Overall reaction for the synthesis of this compound.
The Knoevenagel-Doebner condensation mechanism proceeds through several key steps:
-
Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group of malonic acid to form a reactive enolate.
-
Nucleophilic Addition: The enolate acts as a nucleophile and attacks the carbonyl carbon of 2,4-dimethoxybenzaldehyde.
-
Aldol-type Adduct Formation: This addition forms an unstable aldol-type intermediate.
-
Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: Upon heating in the presence of pyridine, the dicarboxylic acid intermediate undergoes decarboxylation (loss of CO₂) to yield the final product, this compound.[1]
Caption: Mechanism of the Knoevenagel-Doebner condensation.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of substituted cinnamic acids.[4]
Materials and Equipment:
-
2,4-Dimethoxybenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter flask
-
pH paper
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask, combine 2,4-dimethoxybenzaldehyde (1.0 eq) and malonic acid (2.0 eq). To this mixture, add anhydrous pyridine (approx. 2.5 mL per gram of aldehyde).
-
Dissolution and Catalyst Addition: Gently warm the mixture on a steam bath or in a warm water bath with swirling until the solids dissolve. Add a catalytic amount of piperidine (0.1-0.2 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture in an oil bath. Maintain the temperature at 80-90°C for 1-2 hours. After this initial period, increase the temperature to reflux (around 110-115°C) and continue heating for an additional 3-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing cold water (approximately 20 mL per mL of pyridine used). Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid with stirring until the pH is strongly acidic (pH 1-2).
-
Crude Product Filtration: A precipitate of the crude this compound will form. Collect the solid by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.
-
Purification:
-
Dissolve the crude product in a 5% aqueous sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Re-precipitate the product by acidifying the filtrate with cold, dilute hydrochloric acid.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70°C.
-
-
Recrystallization (Optional): For higher purity, the dried product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 2,4-Dimethoxybenzaldehyde | 1.0 equivalent | [4] |
| Malonic Acid | 2.0 equivalents | [4][5] |
| Catalyst | ||
| Piperidine | 0.1 - 0.2 equivalents | [6] |
| Solvent | ||
| Pyridine | ~2.5 mL / g of aldehyde | [4] |
| Reaction Conditions | ||
| Initial Temperature | 80 - 90 °C | [4] |
| Reflux Temperature | 110 - 115 °C | [4] |
| Reaction Time | 4 - 6 hours | [4][7] |
| Product Characterization | ||
| Appearance | White to light beige powder | [8] |
| Molecular Formula | C₁₁H₁₂O₄ | [9] |
| Molecular Weight | 208.21 g/mol | [9] |
| Melting Point | 181-183 °C (literature) | [8] |
| Expected Yield | 60-85% | [6][10] |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Pyridine is a hazardous and flammable liquid with a strong, unpleasant odor. Handle with care.
-
Piperidine is a corrosive and flammable liquid.
-
Concentrated hydrochloric acid is highly corrosive.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Greener Alternatives
While the traditional Knoevenagel-Doebner condensation is effective, it uses toxic and carcinogenic pyridine.[11] Researchers are encouraged to explore greener alternatives, which may include:
-
Solvent-free conditions: Grinding the reactants at room temperature can be an efficient and environmentally friendly method.[12]
-
Alternative catalysts and solvents: The use of benign amines or ammonium salts as catalysts, or ionic liquids as recyclable solvents, presents a more sustainable approach.[2][3] For instance, proline has been used as a catalyst in ethanol.[13][14] Microwave-assisted synthesis in water with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) and K₂CO₃ has also been reported to give excellent yields.[15] Triethylamine can also be a potential surrogate for pyridine.[11]
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3,4-Dimethoxycinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 6. ias.ac.in [ias.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bepls.com [bepls.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. THE KNOEVENAGEL CONDENSATION REACTION OF AROMATIC ALDEHYDES WITH MALONONITRILE BY GRINDING IN THE ABSENCE OF SOLVENTS AND CATALYSTS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. mdpi.com [mdpi.com]
- 14. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Synthesis of 2,4-Dimethoxycinnamic Acid via Perkin Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Perkin reaction, discovered by William Henry Perkin in 1868, is a robust organic synthesis method for producing α,β-unsaturated aromatic acids, commonly known as cinnamic acids.[1] The reaction facilitates the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which serves as a base catalyst.[2][3] 2,4-Dimethoxycinnamic acid is a valuable cinnamic acid derivative used as a building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. This document provides detailed protocols for the synthesis of this compound from 2,4-Dimethoxybenzaldehyde and acetic anhydride, covering both conventional heating and modern microwave-assisted methods.
Reaction and Mechanism: The overall reaction involves the condensation of 2,4-Dimethoxybenzaldehyde with acetic anhydride, using a weak base like anhydrous sodium acetate or triethylamine to catalyze the reaction.
Overall Reaction: 2,4-Dimethoxybenzaldehyde + Acetic Anhydride --(Base Catalyst, Heat)--> this compound + Acetic Acid
The mechanism begins with the formation of a carbanion (enolate) from the acetic anhydride under the influence of the base.[3] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the 2,4-Dimethoxybenzaldehyde. A subsequent series of steps involving an aldol-type condensation, intramolecular acyl transfer, and elimination of an acetic acid molecule leads to the formation of the α,β-unsaturated product.[4]
Experimental Protocols
Two primary methods for the synthesis are detailed below: a traditional conventional heating method and a more rapid microwave-assisted procedure.
Protocol 1: Conventional Heating Method
Materials and Equipment:
-
2,4-Dimethoxybenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate (freshly fused and powdered for best results)[5]
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Beakers, graduated cylinders, and stirring rod
-
Büchner funnel and vacuum flask
-
Melting point apparatus
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, combine 2,4-Dimethoxybenzaldehyde (e.g., 0.05 mol), acetic anhydride (e.g., 0.075 mol), and freshly fused, finely powdered anhydrous sodium acetate (e.g., 0.03 mol).[6]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture in an oil bath or heating mantle to approximately 180°C. Maintain this temperature with gentle stirring for 4-8 hours.[5][6]
-
Work-up: After the reaction is complete, allow the mixture to cool slightly and pour it while still hot into a 500 mL beaker containing 250 mL of cold water.[6]
-
Neutralization and Purification: Add a saturated aqueous solution of sodium carbonate with vigorous stirring until the mixture is alkaline to neutralize excess acetic anhydride and convert the product to its sodium salt.[6] Steam distill the solution to remove any unreacted 2,4-Dimethoxybenzaldehyde; continue until the distillate runs clear.[6]
-
Acidification and Precipitation: Cool the remaining solution and filter it to remove any resinous by-products. Slowly acidify the clear filtrate by adding concentrated HCl dropwise with constant stirring until the precipitation of this compound is complete.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove inorganic salts and impurities.[7]
-
Recrystallization: Purify the crude acid by recrystallizing from a suitable solvent, such as an ethanol-water mixture, to obtain pure, crystalline this compound.
-
Drying and Analysis: Dry the purified crystals in a desiccator or a low-temperature oven. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., IR, NMR).
Protocol 2: Microwave-Assisted Method
Materials and Equipment:
-
Same chemical reagents as Protocol 1
-
Microwave synthesis reactor or a modified domestic microwave oven (e.g., 800W, 2450 MHz)[6]
-
Microwave-safe reaction vessel
-
Standard laboratory glassware for work-up
Procedure:
-
Reactant Setup: In a microwave-safe reaction vessel, mix 2,4-Dimethoxybenzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol).[6]
-
Reaction: Place the vessel in the microwave reactor and irradiate the mixture at a moderate power level (e.g., 320 W) for a short duration, typically 3-5 minutes.[6] Reaction times may require optimization based on the specific equipment used.
-
Work-up and Purification: Follow the same work-up, neutralization, acidification, isolation, and recrystallization steps as outlined in Protocol 1 (steps 3-8).[6] The microwave method significantly reduces the reaction time from hours to minutes.[5]
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of cinnamic acid derivatives via the Perkin reaction, comparing conventional and microwave-assisted methods.
| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference(s) |
| Starting Aldehyde | 2,4-Dimethoxybenzaldehyde | 2,4-Dimethoxybenzaldehyde | - |
| Reagents | Acetic Anhydride, Anhydrous Sodium Acetate | Acetic Anhydride, Anhydrous Sodium Acetate | [6] |
| Reaction Temperature | ~180°C | Not directly controlled (Power level: ~320 W) | [6][8] |
| Reaction Time | 4 - 8 hours | 3 - 5 minutes | [5][6] |
| Typical Yield | Moderate to High (Varies with substrate) | Generally higher than conventional heating | [6] |
| Product | This compound | This compound | - |
| Melting Point | 188-191 °C (for trans-2,4-Dimethoxycinnamic acid) | 188-191 °C (for trans-2,4-Dimethoxycinnamic acid) | [9] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Workflow for this compound synthesis.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. Introduction to Perkin reaction its mechanism and examples.pdf [slideshare.net]
- 3. byjus.com [byjus.com]
- 4. longdom.org [longdom.org]
- 5. jk-sci.com [jk-sci.com]
- 6. asianpubs.org [asianpubs.org]
- 7. fchpt.stuba.sk [fchpt.stuba.sk]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,4-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of 2,4-Dimethoxycinnamic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed for accuracy, precision, and reliability in research and quality control settings.
Introduction
This compound is a derivative of cinnamic acid with potential applications in various fields, including pharmaceuticals and material science. Accurate and precise analytical methods are crucial for its quantification in different matrices for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds due to its high resolution and sensitivity.[1] This application note outlines a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Principle of the Method
The HPLC method utilizes a reversed-phase C18 column for the separation of this compound. The mobile phase consists of a mixture of an organic solvent (such as methanol or acetonitrile) and acidified water. The acidic component in the mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on the nonpolar stationary phase.[1] Detection is achieved using a UV detector at a wavelength corresponding to the maximum absorbance of this compound. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standard solutions of known concentrations.
Experimental Protocols
3.1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient or isocratic pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of cinnamic acid and its derivatives.[2][3][4]
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid or acetic acid (analytical grade)
-
-
Glassware and Other Equipment: Volumetric flasks, pipettes, analytical balance, syringe filters (0.45 µm), HPLC vials.
3.2. Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Program | 0-2 min: 10% B2-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 35 minutes |
3.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a solid sample, an appropriate amount should be accurately weighed and dissolved in methanol. The solution should then be filtered through a 0.45 µm syringe filter before injection. For liquid samples, dilution with the mobile phase and filtration may be sufficient.
3.4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase or sample solvent) to ensure no interfering peaks are present.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Method Validation
To ensure the reliability of the results, the HPLC method should be validated according to international guidelines (e.g., ICH guidelines).[5] Key validation parameters include:
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[6] This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[7] This is typically evaluated by analyzing a series of at least five concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[6] It is often assessed by spike recovery experiments at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5] These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
4.1. Summary of Method Validation Parameters
The following table summarizes typical acceptance criteria for the validation of an HPLC method for the quantification of an active pharmaceutical ingredient.
| Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% |
| LOD (S/N) | ≥ 3:1 |
| LOQ (S/N) | ≥ 10:1 |
Diagrams
Caption: Experimental workflow for HPLC analysis.
Caption: Logical flow of HPLC method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 7. public.pensoft.net [public.pensoft.net]
Application Note: 1H NMR Interpretation of 2,4-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, a compound found in various plants. Cinnamic acid and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Understanding the molecular structure of these compounds is crucial for structure-activity relationship (SAR) studies and drug design. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, is a powerful analytical technique for elucidating the structure of organic molecules in solution. This application note provides a detailed interpretation of the 1H NMR spectrum of this compound and a standard protocol for its analysis.
Molecular Structure and Proton Environments
The structure of this compound contains several distinct proton environments that give rise to a characteristic 1H NMR spectrum. The key structural features include a trans-disubstituted alkene, a carboxylic acid group, and a 1,2,4-trisubstituted benzene ring with two methoxy groups.
Caption: Molecular Structure of this compound.
1H NMR Spectral Data
The following table summarizes the experimental 1H NMR data for this compound. The spectrum is typically recorded in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | 12.3 (Broad) | s | - | 1H | -COOH |
| 2 | 7.89 | d | 15.9 | 1H | H-β |
| 3 | 7.48 | d | 8.5 | 1H | H-6 |
| 4 | 6.51 | dd | 8.5, 2.3 | 1H | H-5 |
| 5 | 6.46 | d | 2.3 | 1H | H-3 |
| 6 | 6.30 | d | 15.9 | 1H | H-α |
| 7 | 3.90 | s | - | 3H | 2-OCH₃ |
| 8 | 3.85 | s | - | 3H | 4-OCH₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Spectral Interpretation
A detailed analysis of each signal provides valuable information about the molecular structure of this compound:
-
Carboxylic Acid Proton (-COOH): A broad singlet is observed at a very downfield chemical shift, typically around 12.3 ppm. This significant downfield shift is characteristic of a carboxylic acid proton due to its acidic nature and involvement in hydrogen bonding. Its broadness is a result of chemical exchange with trace amounts of water in the solvent.
-
Vinylic Protons (H-α and H-β): The two protons on the carbon-carbon double bond appear as distinct doublets.
-
H-β: The proton at the β-position (adjacent to the aromatic ring) resonates at approximately 7.89 ppm. Its downfield shift is attributed to the deshielding effect of the aromatic ring and the electron-withdrawing carboxylic acid group.
-
H-α: The proton at the α-position (adjacent to the carbonyl group) appears further upfield at around 6.30 ppm.
-
Coupling: Both H-α and H-β appear as doublets due to coupling with each other. The large coupling constant of approximately 15.9 Hz is indicative of a trans configuration of the double bond.
-
-
Aromatic Protons (H-3, H-5, and H-6): The three protons on the benzene ring exhibit a complex splitting pattern due to their different chemical environments and coupling interactions.
-
H-6: This proton, which is ortho to the cinnamate side chain, appears as a doublet at about 7.48 ppm with a coupling constant of 8.5 Hz, resulting from coupling with H-5.
-
H-5: This proton is coupled to both H-6 and H-3, resulting in a doublet of doublets at approximately 6.51 ppm with coupling constants of 8.5 Hz and 2.3 Hz.
-
H-3: This proton, which is ortho to one of the methoxy groups, appears as a doublet at around 6.46 ppm with a smaller coupling constant of 2.3 Hz due to meta-coupling with H-5.
-
-
Methoxy Protons (-OCH₃): The two methoxy groups give rise to two sharp singlets, each integrating to three protons.
-
The singlet at approximately 3.90 ppm is assigned to the methoxy group at the 2-position.
-
The singlet at around 3.85 ppm corresponds to the methoxy group at the 4-position.
-
Experimental Protocols
Sample Preparation for 1H NMR Spectroscopy
A standard protocol for preparing a sample of this compound for 1H NMR analysis is as follows:
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound.
-
Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Adding Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtering the Sample: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
Caption: 1H NMR Sample Preparation and Analysis Workflow.
1H NMR Data Acquisition
The following is a general procedure for acquiring a 1H NMR spectrum:
-
Instrument Setup: The NMR spectrometer is set up and tuned according to the manufacturer's instructions.
-
Sample Insertion: The prepared NMR tube is carefully inserted into the spectrometer's probe.
-
Locking and Shimming: The instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.
-
Acquisition Parameters: Standard 1H NMR acquisition parameters are set, including the number of scans, pulse width, and acquisition time.
-
Data Acquisition: The 1H NMR spectrum is acquired.
-
Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain spectrum. Phase correction and baseline correction are applied to the spectrum.
-
Data Analysis: The processed spectrum is analyzed to determine chemical shifts, multiplicities, coupling constants, and integrations of the signals.
Conclusion
1H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. The detailed analysis of the chemical shifts, splitting patterns, and coupling constants provides unambiguous confirmation of its molecular structure, including the substitution pattern on the aromatic ring and the stereochemistry of the alkene. The protocols provided herein offer a standardized approach for the preparation and analysis of similar compounds, which is essential for quality control and research in drug discovery and development.
Application Notes and Protocols for Assessing the Antioxidant Activity of 2,4-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, a class of compounds widely recognized for their antioxidant properties. These properties are primarily attributed to their chemical structure, which allows them to act as potent free radical scavengers and modulators of cellular antioxidant defense systems.[1] The antioxidant capacity of cinnamic acid derivatives is intrinsically linked to the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring.[1] Methoxy groups, such as those in this compound, can enhance antioxidant activity by increasing the stability of the phenoxyl radical formed after hydrogen donation.[1]
Cinnamic acid derivatives exert their antioxidant effects through two main mechanisms: direct radical scavenging and indirect modulation of cellular signaling pathways.[1] The direct mechanism involves the donation of a hydrogen atom to neutralize reactive oxygen species (ROS).[1] The indirect mechanism often involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, which upregulates the expression of a suite of protective antioxidant and detoxification enzymes.[1][2]
These application notes provide detailed protocols for a panel of commonly used in vitro and cell-based assays to evaluate the antioxidant potential of this compound.
Data Presentation: Antioxidant Activity of Cinnamic Acid Derivatives
| Compound | Assay | IC50 (µg/mL) | Trolox Equivalent (µM TE/mg) | Reference Compound | Reference IC50/TE | Source |
| 3,4-Dimethoxycinnamic acid derivative | DPPH Radical Scavenging | Active (Specific IC50 not provided) | - | Trolox | - | [3] |
| Ferulic Acid | DPPH Radical Scavenging | 9.9 | - | - | - | [4] |
| Caffeic Acid | DPPH Radical Scavenging | 5.9 | - | - | - | [4] |
| Sinapic Acid | DPPH Radical Scavenging | - | - | - | - | |
| p-Coumaric Acid | DPPH Radical Scavenging | - | - | - | - | |
| 3,4-Dimethoxycinnamic acid derivative | Lipid Peroxidation Inhibition | IC50 values reported for derivatives | - | Trolox | - | [3][5] |
| Various Plant Extracts | FRAP | - | Values ranged from 43.61 to 472.32 µmol trolox/g dw | Trolox | - | [6] |
| Caffeic Acid | ABTS Radical Scavenging | 1.59 | - | - | - | [7] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[8]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the test compound or positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of 2,4-Dimethoxycinnamic Acid on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Cytotoxicity of Cinnamic Acid Derivatives
Due to the limited availability of specific cytotoxic data for 2,4-Dimethoxycinnamic acid, the following table summarizes the half-maximal inhibitory concentration (IC50) values for other cinnamic acid derivatives on various cancer cell lines. This data serves as a reference for the potential range of activity and highlights the importance of empirical testing for the specific compound of interest.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Cinnamic Acid | HT-144 (Melanoma) | 2400 | [2] |
| Cinnamic Acid Esters/Amides | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | [4] |
| 3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate | HCT-116 (Colon Carcinoma) | 16.2 | [5] |
Experimental Protocols
A widely used colorimetric method for assessing cell viability and cytotoxicity is the MTT assay.[6] This assay measures the metabolic activity of cells, which is indicative of their viability.[7]
MTT Assay for Cytotoxicity of this compound
1. Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[1][6] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
2. Materials:
-
This compound (2,4-DMCA)
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
3. Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend them in fresh complete medium.
-
Determine cell density using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of 2,4-DMCA in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the 2,4-DMCA stock solution in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of 2,4-DMCA.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest 2,4-DMCA concentration) and a negative control (cells with medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of 2,4-DMCA.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps of the MTT cytotoxicity assay protocol.
Caption: Workflow of the MTT cytotoxicity assay.
Potential Signaling Pathway
Cinnamic acid and its derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways.[9][10] A common mechanism involves the induction of apoptosis through pathways such as the NF-κB and PI3K/Akt signaling pathways.[9][10] The following diagram illustrates a potential signaling pathway that could be affected by this compound.
Caption: Potential signaling pathways affected by 2,4-DMCA.
References
- 1. namsa.com [namsa.com]
- 2. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. news-medical.net [news-medical.net]
- 10. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enzyme Inhibition Assay Using 2,4-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, a naturally occurring aromatic compound found in plants. Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including their potential as enzyme inhibitors. This document provides detailed application notes and protocols for conducting enzyme inhibition assays using this compound, with a primary focus on tyrosinase, a key enzyme in melanin biosynthesis. These guidelines are intended for researchers and professionals involved in drug discovery and development.
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental tools for identifying and characterizing compounds that can modulate the activity of a specific enzyme. The core principle involves measuring the rate of an enzyme-catalyzed reaction in the presence and absence of a potential inhibitor. A decrease in the reaction rate in the presence of the compound indicates inhibition. The potency of the inhibitor is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Target Enzyme: Tyrosinase
Tyrosinase is a copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes.[1] It catalyzes the initial, rate-limiting steps of melanogenesis. Due to its role in hyperpigmentation disorders, tyrosinase is a prominent target for the development of inhibitors in the cosmetic and pharmaceutical industries. Cinnamic acid and its derivatives have been widely studied as tyrosinase inhibitors.
Quantitative Data on Cinnamic Acid Derivatives as Enzyme Inhibitors
Table 1: Tyrosinase Inhibition by Cinnamic Acid Derivatives
| Compound | IC50 (µM) | Enzyme Source | Substrate | Reference(s) |
| Cinnamic acid | 2100 | Mushroom | L-DOPA | [2] |
| p-Coumaric acid (4-Hydroxycinnamic acid) | 500 | Mushroom | L-DOPA | [2] |
| 4-Methoxycinnamic acid | 420 | Mushroom | L-DOPA | [2] |
| 3,4-Dimethoxycinnamic acid | >250 | Mushroom | L-Tyrosine | [3] |
| Ferulic acid (4-Hydroxy-3-methoxycinnamic acid) | >250 | Mushroom | L-Tyrosine | [3] |
| Kojic Acid (Reference Inhibitor) | 32.2 | Mushroom | L-DOPA | [4] |
Table 2: Inhibition of Other Enzymes by Cinnamic Acid Derivatives
| Compound | Enzyme | IC50 (µM) | Reference(s) |
| 4-Nitrocinnamic acid | Xanthine Oxidase | 23.02 | [5] |
| 3,4,5-Trimethoxycinnamic acid derivative (Compound 7) | Acetylcholinesterase (AChE) | 46.18 | [6] |
| 3,4,5-Trimethoxycinnamic acid derivative (Compound 7) | Butyrylcholinesterase (BChE) | 32.46 | [6] |
| p-Methoxycinnamic acid | α-Glucosidase | 44 | [7] |
Experimental Protocols
Protocol 1: Mushroom Tyrosinase Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for assessing the inhibition of mushroom tyrosinase activity.[4][5]
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 6.8.
-
Dissolve mushroom tyrosinase in cold phosphate buffer to a final concentration of 500 units/mL. Keep on ice.
-
Prepare a 10 mM stock solution of L-DOPA in phosphate buffer. Prepare this solution fresh before use.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of kojic acid in DMSO or water (e.g., 1 mM).
-
Prepare serial dilutions of the test compound and kojic acid in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1-2%.
-
-
Assay in 96-Well Plate:
-
Test wells: Add 20 µL of the this compound solution at various concentrations.
-
Control wells (no inhibitor): Add 20 µL of phosphate buffer (containing the same percentage of DMSO as the test wells).
-
Positive control wells: Add 20 µL of the kojic acid solution at various concentrations.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the mushroom tyrosinase solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells. The total volume in each well will be 200 µL.
-
-
Measurement:
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 20-30 minutes, taking readings every 1-2 minutes. The formation of dopachrome results in an increase in absorbance.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V) for each concentration of the inhibitor and the control from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Signaling Pathways and Visualization
Tyrosinase and Melanogenesis Signaling Pathway
The synthesis of melanin is regulated by a complex signaling cascade. The key enzyme, tyrosinase, is transcriptionally regulated by the microphthalmia-associated transcription factor (MITF). Various upstream signaling pathways, such as the cAMP/PKA and MAPK/ERK pathways, converge on MITF to control melanogenesis.
Caption: Signaling pathway of melanogenesis highlighting the role of tyrosinase and its inhibition.
Experimental Workflow for Tyrosinase Inhibition Assay
The following diagram illustrates the key steps involved in the tyrosinase inhibition assay.
Caption: Experimental workflow for the spectrophotometric tyrosinase inhibition assay.
Conclusion
These application notes provide a comprehensive guide for researchers interested in evaluating the enzyme inhibitory potential of this compound, with a particular focus on tyrosinase. The provided protocols and diagrams offer a solid foundation for conducting these assays and understanding the underlying biological pathways. While specific inhibitory data for this compound is currently limited, the presented information on related compounds offers a valuable starting point for further investigation into its therapeutic and cosmetic applications.
References
- 1. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sms.carm.es [sms.carm.es]
- 5. Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Cell-Based Assays for 2,4-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxycinnamic acid (2,4-DMCA) is a derivative of cinnamic acid, a naturally occurring compound found in various plants. Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. These application notes provide a comprehensive guide to developing and implementing cell-based assays to investigate the therapeutic potential of 2,4-DMCA. Detailed protocols for assessing its effects on cell viability, apoptosis, cell cycle progression, antimicrobial activity, and key signaling pathways are presented.
Data Presentation: Summary of Potential Quantitative Data
The following tables provide a structured format for summarizing quantitative data obtained from the described cell-based assays.
Table 1: Cytotoxicity of this compound on Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |
| e.g., A549 (Lung Carcinoma) | MTT | 24 | |
| 48 | |||
| 72 | |||
| e.g., MCF-7 (Breast Cancer) | MTT | 24 | |
| 48 | |||
| 72 | |||
| e.g., MRC-5 (Normal Lung Fibroblast) | MTT | 24 | |
| 48 | |||
| 72 |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change vs. Control) |
| e.g., A549 | 0 (Control) | 1.0 | ||
| IC₅₀/2 | ||||
| IC₅₀ | ||||
| 2 x IC₅₀ |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., A549 | 0 (Control) | |||
| IC₅₀/2 | ||||
| IC₅₀ | ||||
| 2 x IC₅₀ |
Table 4: Antimicrobial Activity of this compound
| Microorganism | Assay Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus (e.g., ATCC 29213) | Broth Microdilution | |
| Escherichia coli (e.g., ATCC 25922) | Broth Microdilution | |
| Candida albicans (e.g., ATCC 90028) | Broth Microdilution (CLSI M27) |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of 2,4-DMCA on cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Target cell lines (e.g., cancer cell lines and a normal cell line for comparison)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of 2,4-DMCA in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted 2,4-DMCA solutions. Include untreated and vehicle-treated (DMSO) controls.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dimethoxycinnamic Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4-dimethoxycinnamic acid, a key intermediate in various pharmaceutical and chemical applications. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yields and product purity.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Inactive Catalyst: The amine catalyst (e.g., piperidine, pyridine) may be of poor quality or used in insufficient amounts.[1] | Use a fresh, high-purity catalyst. Ensure the correct molar ratio of the catalyst to the reactants is used. For the Knoevenagel-Doebner reaction, a catalytic amount of piperidine is often sufficient when pyridine is used as the solvent. |
| Presence of Moisture: Water in the reagents or solvent can inhibit the reaction, particularly in the Perkin reaction where it can hydrolyze the acetic anhydride.[1] | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. |
| Suboptimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | For the Knoevenagel-Doebner reaction, a temperature range of 80-115°C is typically effective.[2] For the Perkin reaction, higher temperatures of around 180°C are often required.[1][3] Monitor the reaction temperature closely. |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using Thin-Layer Chromatography (TLC). Continue the reaction until the starting material (2,4-dimethoxybenzaldehyde) is consumed. Reaction times can vary from a few hours to overnight depending on the specific conditions. |
| Substituent Effects (Perkin Reaction): The electron-donating methoxy groups on the benzaldehyde can decrease its reactivity in the Perkin reaction, leading to lower yields. | Consider using the Knoevenagel-Doebner condensation, which is often more efficient for aldehydes with electron-donating groups. |
Issue 2: Formation of Side Products/Impurities
| Potential Cause | Recommended Solution |
| Self-Condensation of Aldehyde: Under strongly basic conditions, 2,4-dimethoxybenzaldehyde can undergo self-condensation. | Use a milder base or a catalytic amount of a strong base. The Knoevenagel-Doebner reaction, which typically uses a weak amine base, is less prone to this side reaction. |
| Michael Addition: The product, this compound, can potentially undergo a Michael addition with another molecule of the malonic acid enolate, especially if a strong base is used.[1] | Use a stoichiometric amount or a slight excess of malonic acid. Avoid using strong bases. |
| Decarboxylation of the Intermediate: In the Knoevenagel-Doebner reaction, the intermediate, 2,4-dimethoxybenzylidenemalonic acid, may not fully decarboxylate. | Ensure a sufficiently high reaction temperature and adequate reaction time to promote complete decarboxylation. |
| Formation of Resinous Byproducts: In the Perkin reaction, high temperatures can lead to the formation of dark, resinous materials.[1] | Ensure efficient stirring to maintain a uniform temperature. Consider using a high-boiling solvent to aid in heat distribution. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| "Oiling Out" During Recrystallization: The product separates as an oil instead of crystals. This can happen if the boiling point of the solvent is higher than the melting point of the product, or if the solution is cooled too rapidly. | Reheat the solution to redissolve the oil. Add a small amount of a "good" solvent (in which the product is more soluble) to decrease the saturation. Allow the solution to cool more slowly. |
| Product Fails to Crystallize: The solution remains clear even after cooling. | The solution may be too dilute. Try boiling off some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
| Contamination with Starting Materials: Unreacted 2,4-dimethoxybenzaldehyde or malonic acid remains in the final product. | During the work-up, ensure the pH is correctly adjusted to separate the acidic product from the neutral aldehyde. Wash the crude product thoroughly with cold water to remove any water-soluble impurities like malonic acid. |
Frequently Asked Questions (FAQs)
Q1: Which is the better method for synthesizing this compound: the Perkin reaction or the Knoevenagel-Doebner condensation?
A1: For this compound, the Knoevenagel-Doebner condensation is generally the preferred method. The presence of two electron-donating methoxy groups on the benzaldehyde ring can decrease its reactivity in the Perkin reaction, often leading to lower yields. The Knoevenagel-Doebner reaction typically proceeds under milder conditions and gives higher yields for this type of substituted aldehyde.
Q2: What is the role of pyridine and piperidine in the Knoevenagel-Doebner reaction?
A2: In the Doebner modification of the Knoevenagel condensation, pyridine is typically used as the solvent and also acts as a base to facilitate the reaction.[4][5] Piperidine is added in catalytic amounts and is a more effective basic catalyst for the initial condensation step.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[6] A suitable mobile phase would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the 2,4-dimethoxybenzaldehyde starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q4: What is a good solvent system for the recrystallization of this compound?
A4: A mixed solvent system of ethanol and water is often effective for recrystallizing cinnamic acids. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound should form.
Q5: What are the expected yields for the synthesis of this compound?
A5: Yields can vary depending on the specific protocol and reaction conditions. For the Knoevenagel-Doebner synthesis of dimethoxycinnamic acid derivatives, yields in the range of 57% to 75% have been reported.[2] With careful optimization, it is possible to achieve even higher yields.
Data Presentation
Table 1: Comparison of Synthesis Methods for Dimethoxycinnamic Acids
| Method | Aldehyde | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Knoevenagel-Doebner | 3,4-Dimethoxybenzaldehyde | Malonic acid, Piperidine | Pyridine | 70 | 4 | 75 | [2] |
| Knoevenagel-Doebner | 3,4-Dimethoxybenzaldehyde | Malonic acid, Pyridine | - | Water-bath | 2 | 57.6 | |
| Perkin Reaction | 4-Methoxybenzaldehyde | Acetic anhydride, Sodium acetate | - | Microwave | 0.08 | 73 | [7] |
Experimental Protocols
Protocol 1: Knoevenagel-Doebner Synthesis of this compound (Adapted from a procedure for 2,3-dimethoxycinnamic acid)
This protocol is an adaptation of a well-established procedure for a similar isomer and is expected to give good yields for the 2,4-dimethoxy derivative.
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid
-
10% Sodium Hydroxide solution
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine 2,4-dimethoxybenzaldehyde (1 mole equivalent), malonic acid (2 mole equivalents), and pyridine (approx. 2.4 mL per gram of aldehyde).
-
Warm the mixture gently on a steam bath with swirling to dissolve the malonic acid.
-
Add piperidine (0.09 mL per gram of aldehyde) to the solution.
-
Heat the reaction mixture to an internal temperature of 80-85°C for 1 hour.
-
Increase the temperature and heat the mixture under reflux (around 110-115°C) for an additional 3 hours.
-
After cooling, pour the reaction mixture into a beaker containing a large volume of cold water (approx. 24 mL per gram of aldehyde).
-
Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring until it is strongly acidic (test with pH paper).
-
Collect the precipitated crude product by vacuum filtration and wash it with several portions of cold water.
-
To purify, dissolve the crude acid in a 10% sodium hydroxide solution, filter to remove any insoluble impurities, and then re-precipitate the product by adding concentrated hydrochloric acid with stirring.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry in an oven at 60-70°C.
-
For further purification, the product can be recrystallized from an ethanol/water mixture.
Mandatory Visualization
Caption: Workflow for the Knoevenagel-Doebner synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yields in the synthesis.
Caption: The chemical pathway for the Knoevenagel-Doebner condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel Condensation [organic-chemistry.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
Technical Support Center: Overcoming Solubility Issues of 2,4-Dimethoxycinnamic Acid in Vitro
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges with 2,4-Dimethoxycinnamic acid (DMCA) in experimental settings.
Troubleshooting Guide
This section addresses specific issues that may arise during the preparation and use of this compound in in vitro assays.
Q1: My this compound precipitated after I added the stock solution to my aqueous cell culture medium. What should I do?
A1: This common issue, often called "crashing out," occurs when the final concentration of the compound exceeds its solubility limit in the aqueous medium. Here are several steps you can take to resolve this:
-
Reduce the Final Concentration: The most direct solution is to lower the final working concentration of DMCA in your assay.
-
Optimize the Solvent Concentration: While it's crucial to minimize organic solvent levels to prevent cellular toxicity, a slight, controlled increase in the final solvent percentage (e.g., from 0.1% to 0.5% DMSO) can sometimes maintain the compound's solubility.[1][2] Always include a vehicle control to assess the solvent's effect on your experimental system.[1]
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.[3][4]
-
Modify the Dosing Protocol: Add the DMCA stock solution dropwise to the medium while gently vortexing or swirling.[2][4] This ensures rapid and uniform dispersion, minimizing localized high concentrations that can trigger precipitation.[2][4]
-
Increase Serum Concentration: If your experiment allows, increasing the fetal bovine serum (FBS) percentage can help solubilize hydrophobic compounds through binding to proteins like albumin.[2][5]
Q2: I'm having difficulty dissolving the initial this compound powder in the organic solvent. What can I do?
A2: If the initial dissolution is challenging, consider the following:
-
Vortex Vigorously: Ensure the solution is mixed thoroughly by vigorous vortexing.[1]
-
Gentle Warming: Gently warm the solution in a 37°C water bath to aid dissolution.[3][4]
-
Sonication: Brief sonication can help break up aggregates and facilitate the dissolution of the powder.[2][6]
-
Use Fresh Solvent: Solvents like DMSO are hygroscopic and can absorb moisture from the air, which can reduce their solubilizing power.[2][7] Using a fresh, anhydrous grade of the solvent is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For biological assays, Dimethyl Sulfoxide (DMSO) and ethanol are the most commonly used solvents for cinnamic acid and its derivatives.[1][8]
-
DMSO: This is a powerful solvent that can dissolve many poorly soluble compounds at high concentrations.[1][9] It's a frequent choice for cell-based assays, but the final concentration in the culture medium should typically be kept at or below 0.5% to avoid toxicity.[1][4]
-
Ethanol: This is another effective solvent and may be preferred if DMSO could interfere with the assay.[1][9]
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure consistency and stability:
-
Preparation: After dissolving the DMCA powder in the chosen solvent, it is good practice to filter-sterilize the stock solution through a 0.22 µm syringe filter, especially if it will be used in sterile cell cultures.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[1][2] Store these aliquots at -20°C or -80°C.[2][6]
Q3: Can the pH of the medium affect the solubility of this compound?
A3: Yes, as a carboxylic acid, the solubility of DMCA is pH-dependent. Cinnamic acid has a pKa of approximately 4.44, meaning its solubility in aqueous solutions increases in more alkaline conditions (pH > 5) as the carboxylic acid group becomes deprotonated and thus more polar.[1] While adjusting the pH of your buffer is a possibility, it should be done with caution as it can impact cellular processes.[1][10]
Data Presentation
Table 1: Solubility of Related Cinnamic Acid Derivatives in Common Solvents
| Compound | Solvent | Approximate Solubility |
| Cinnamic Acid | DMSO | Up to 29 mg/mL (~196 mM)[1] |
| Deoxycholic Acid | Ethanol | ~20 mg/mL[8] |
| Deoxycholic Acid | DMSO | ~20 mg/mL[8] |
| Deoxycholic Acid | Dimethyl formamide (DMF) | ~30 mg/mL[8] |
| 3,4-Dimethoxycinnamic acid | DMSO | 42 mg/mL (~201.71 mM)[7] |
Note: This data is for related compounds and should be used as a guideline. The exact solubility of this compound may vary.
Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% | Concentrations above this may cause cellular toxicity.[1][4] |
| Ethanol | ≤ 0.5% | Similar to DMSO, higher concentrations can be toxic to cells. |
Always perform a vehicle control experiment to determine the tolerance of your specific cell line to the solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 208.21 g/mol )[11]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Weighing: Carefully weigh out 2.08 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolving: Tightly cap the tube and vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.[1][2] If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[2][3]
-
Sterilization (Optional): If the stock solution will be added to sterile cell cultures, filter it through a 0.22 µm syringe filter into a new sterile tube.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile tubes
Procedure:
-
Thaw Stock: Thaw a single-use aliquot of the 10 mM DMCA stock solution at room temperature.
-
Intermediate Dilution (1:100): To minimize precipitation, perform an intermediate dilution. Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This creates a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by gentle pipetting.[1]
-
Final Dilution (1:10): Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium.
-
Mix and Use: Mix gently and immediately add to your experimental setup. The final DMSO concentration in this working solution will be 0.1%.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO (0.1% in this case) to account for any effects of the solvent.[1]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Potential PI3K/Akt signaling pathway affected by cinnamic acid derivatives.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2,4-Dimethoxycinnamic Acid Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dimethoxycinnamic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on the stability of this compound in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound in solution?
A1: The stability of this compound in a solution is dependent on several factors, including the chemical nature of the solvent, the pH of the solution, exposure to light, temperature, and the presence of oxidizing agents. The methoxy groups and the acrylic acid moiety in its structure are susceptible to degradation under certain conditions.
Q2: In which types of solvents is this compound expected to be most stable?
A2: While specific stability data for this compound is not extensively documented, compounds with similar structures, such as other cinnamic acid derivatives, generally exhibit greater stability in non-polar aprotic solvents. Polar protic solvents, like water, can facilitate hydrolytic degradation, especially under non-neutral pH and at elevated temperatures. Methoxy groups on the phenyl ring, however, are generally stable to hydrolysis under mild conditions.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure of this compound and general knowledge of cinnamic acid derivatives, potential degradation pathways include:
-
Photodimerization: Cinnamic acids are known to undergo [2+2] cycloaddition upon exposure to UV light, forming cyclobutane dimers.
-
Oxidation: The double bond in the acrylic acid chain is susceptible to oxidation, which could lead to the formation of aldehydes, ketones, or cleavage of the bond.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
-
Isomerization: The trans isomer (E-isomer) is generally more stable, but conversion to the cis isomer (Z-isomer) can occur, particularly upon exposure to light.
Q4: How should I prepare and store solutions of this compound to minimize degradation?
A4: To ensure the stability of your this compound solutions, it is recommended to:
-
Store solutions in amber or opaque vials to protect them from light.
-
Prepare solutions fresh whenever possible.
-
For longer-term storage, consider storing solutions at low temperatures (e.g., -20°C or -80°C).
-
If oxygen-mediated degradation is a concern, purge the solvent and the headspace of the storage container with an inert gas like nitrogen or argon.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Loss of potency or unexpected peaks in HPLC analysis over a short period. | Chemical degradation of this compound. | Review the solvent used; consider switching to a more inert solvent. Ensure the solution is protected from light and stored at an appropriate temperature. Prepare fresh solutions for each experiment. |
| Discoloration of the solution (e.g., turning yellow). | This may indicate oxidative degradation or the formation of conjugated degradation products. | Purge solvents with an inert gas before use. Consider adding an antioxidant (e.g., BHT) if compatible with your experimental system. |
| Inconsistent results between experimental replicates. | This could be due to ongoing degradation of a stock solution. | Prepare a fresh stock solution from solid material for each set of experiments. Perform a preliminary stability check of the stock solution under your experimental conditions. |
| Precipitation of the compound from the solution. | The solvent may be inappropriate for the concentration used, or the pH of the solution may have shifted, affecting solubility. | Verify the solubility of this compound in your chosen solvent. For aqueous solutions, ensure the pH is controlled with a suitable buffer system. |
Data Presentation: Stability of this compound
| Solvent | Concentration (mg/mL) | Temperature (°C) | Time (hours) | Light Condition | % Remaining of Initial Compound | Degradation Products Observed (if any) |
| e.g., Methanol | e.g., 1.0 | e.g., 25 | e.g., 0 | e.g., Dark | e.g., 100% | e.g., None |
| e.g., Methanol | e.g., 1.0 | e.g., 25 | e.g., 24 | e.g., Dark | ||
| e.g., Methanol | e.g., 1.0 | e.g., 25 | e.g., 24 | e.g., UV Light | ||
| e.g., Acetonitrile | e.g., 1.0 | e.g., 40 | e.g., 48 | e.g., Dark | ||
| e.g., PBS (pH 7.4) | e.g., 0.5 | e.g., 37 | e.g., 72 | e.g., Dark |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2] This protocol outlines the general steps for conducting a forced degradation study on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and relatively stable (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M hydrochloric acid.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a defined period.
-
Withdraw samples at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place an aliquot of the stock solution in a temperature-controlled oven (e.g., 80°C).
-
Withdraw samples at specified time points, cool to room temperature, and dilute for analysis.
-
For solid-state thermal degradation, place a known amount of solid this compound in an oven and periodically dissolve a portion for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Place a control sample, wrapped in aluminum foil, alongside the exposed sample.
-
Withdraw samples from both the exposed and control solutions at specified time points for analysis.
-
3. Analytical Method:
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used. The method should be capable of separating the intact this compound from its potential degradation products. A UV detector is suitable for this compound.
4. Data Analysis:
-
For each stress condition and time point, calculate the percentage of this compound remaining.
-
Characterize any significant degradation products using techniques such as mass spectrometry (MS).
Visualizations
Caption: General experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound under various stress conditions.
References
Technical Support Center: 2,4-Dimethoxycinnamic Acid Recrystallization
This technical support center provides troubleshooting guidance for the recrystallization of 2,4-dimethoxycinnamic acid, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound is "oiling out" as a liquid instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when it comes out of solution at a temperature above its melting point.[1] This is problematic because oils tend to trap impurities.[1] To resolve this, reheat the solution until the oil redissolves. Add a small amount of additional "good" solvent (like ethanol in an ethanol/water system) to decrease the solution's saturation point, and then allow it to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop, which favors crystal formation over oiling.[1][2]
Q2: I've cooled my solution, even in an ice bath, but no crystals of this compound have formed. What should I do?
A2: This is a common issue known as supersaturation, where the solution is concentrated enough to crystallize, but the process hasn't started.[3] This can also happen if you've used too much solvent.[2]
-
Induce Crystallization: Try scratching the inside of the flask just below the liquid's surface with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[3][4]
-
Seed Crystals: If you have a pure crystal of this compound, add a tiny speck to the solution to act as a "seed".[4]
-
Reduce Solvent: If induction methods fail, you likely have too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[1]
Q3: The final yield of my purified this compound is very low. What are the likely causes?
A3: A low yield can result from several factors during the recrystallization process.[1]
-
Excess Solvent: Using too much hot solvent to dissolve the initial product is the most common cause, as a significant amount of your compound will remain in the mother liquor upon cooling.[1][2]
-
Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath, can result in less product crystallizing out of the solution.
-
Washing Losses: Washing the collected crystals with solvent that is not ice-cold, or with too much solvent, can dissolve and wash away some of your product.[3]
Q4: My recrystallized product has a low or broad melting point range. Does this mean it's still impure?
A4: Yes, a depressed and broadened melting point range is a classic indication of impurities. Pure crystalline solids typically have a sharp melting point range (1-2°C). The presence of impurities disrupts the crystal lattice, causing it to melt at a lower temperature and over a wider range.[3] If you observe this, a second recrystallization may be necessary to achieve the desired purity.
Data Presentation: Properties of this compound
The following tables summarize key quantitative data for this compound and the solubility of a closely related isomer, which can guide solvent selection.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [5] |
| Molecular Weight | 208.21 g/mol | [5] |
| Melting Point | 192-194 °C | [6] |
| IUPAC Name | (E)-3-(2,4-dimethoxyphenyl)prop-2-enoic acid | [5] |
| CAS Number | 6972-61-8 | [5][6] |
Table 2: Solubility Profile of 3,4-Dimethoxycinnamic Acid (DMCA) in Various Solvents at Different Temperatures (Note: This data is for a structural isomer and serves as a useful guide for this compound. Solubility generally increases with temperature.)
| Solvent | Temperature (K) | Molar Fraction Solubility (x10³) |
| Methanol | 283.15 | 32.15 |
| 323.15 | 135.21 | |
| Ethanol | 283.15 | 29.87 |
| 323.15 | 129.43 | |
| Acetone | 283.15 | 58.11 |
| 323.15 | 189.25 | |
| Ethyl Acetate | 283.15 | 24.36 |
| 323.15 | 108.42 | |
| Data adapted from a study on 3,4-Dimethoxycinnamic acid, a closely related isomer.[7] |
Experimental Protocol: Mixed-Solvent Recrystallization of this compound
This protocol details a common and effective method using an ethanol/water solvent system. This technique is ideal when a single solvent does not provide the optimal solubility profile for recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to completely dissolve the solid while gently heating and stirring.
-
Addition of Anti-Solvent: Once the solid is fully dissolved, continue heating and slowly add hot deionized water dropwise to the solution until it becomes slightly and persistently cloudy (turbid). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear and saturated solution.
-
Slow Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[8]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the formation of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry thoroughly on the filter paper by pulling air through the funnel for several minutes. Transfer the dried crystals to a watch glass and allow them to air dry completely. Ensure the sample is fully dry before taking a melting point, as residual solvent can depress the reading.[3]
Mandatory Visualization
The following diagram outlines the logical workflow for troubleshooting common issues encountered during the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 2,4-Dimethoxycinnamic Acid NMR Peak Assignment
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for 2,4-dimethoxycinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts for this compound can be predicted based on its structure and data from similar compounds. The presence of two methoxy groups and a cinnamic acid backbone significantly influences the electronic environment of the protons and carbons. Below is a table summarizing the anticipated peak assignments.
Q2: Why are the aromatic proton signals difficult to assign?
A2: The aromatic region of the ¹H NMR spectrum of this compound can be complex due to the substitution pattern on the benzene ring. The two methoxy groups and the acrylic acid substituent lead to overlapping multiplets and second-order coupling effects, making straightforward assignment challenging without the use of 2D NMR techniques.
Q3: How can 2D NMR experiments help in assigning the peaks of this compound?
A3: 2D NMR experiments are crucial for unambiguously assigning the proton and carbon signals.
-
COSY (Correlation Spectroscopy) helps identify proton-proton couplings, which is essential for assigning adjacent protons in the aromatic ring and the vinyl group.[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the assignment of protonated carbons.[2][3]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and confirming the overall structure by observing correlations between the methoxy protons and their attached carbons, as well as between the vinyl protons and the aromatic ring carbons.[2][3]
Q4: What is the expected coupling constant (J-value) for the vinyl protons, and what does it indicate?
A4: The vinyl protons of the acrylic acid chain are expected to show a large coupling constant, typically around 16 Hz.[4] This large J-value is characteristic of a trans configuration of the double bond, which is the more stable and common isomer for cinnamic acid derivatives.[4]
Troubleshooting Guide
Issue 1: Overlapping signals in the aromatic region of the ¹H NMR spectrum.
-
Possible Cause: The chemical shifts of the aromatic protons are very close, leading to signal overlap and complex splitting patterns.
-
Troubleshooting Steps:
-
Optimize Shim: Ensure the magnetic field homogeneity is optimized by carefully shimming the instrument. Poor shimming can lead to broadened peaks, exacerbating overlap.
-
Use a Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, potentially resolving the overlapping signals.
-
Perform a COSY Experiment: A COSY spectrum will reveal which protons are coupled to each other, helping to trace the connectivity within the aromatic spin system.[1][5]
-
Utilize 2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto different axes, which can help in deciphering complex multiplets.
-
Issue 2: Difficulty in assigning the quaternary carbons in the ¹³C NMR spectrum.
-
Possible Cause: Quaternary carbons do not have directly attached protons, so they do not appear in DEPT-135 or HSQC spectra and are often weak in the standard ¹³C NMR spectrum.[3][6]
-
Troubleshooting Steps:
-
Increase the Number of Scans: Acquiring the ¹³C NMR spectrum with a larger number of scans will improve the signal-to-noise ratio, making the weak quaternary carbon signals more visible.
-
Perform an HMBC Experiment: An HMBC spectrum is the most effective way to assign quaternary carbons.[3] Look for long-range correlations from nearby protons (e.g., methoxy protons, vinyl protons, or aromatic protons) to the quaternary carbons. For instance, the ipso-carbon attached to the vinyl group will show a correlation with the alpha-vinyl proton.
-
Issue 3: The carboxylic acid proton is not observed or is very broad.
-
Possible Cause: The carboxylic acid proton is acidic and can undergo chemical exchange with residual water in the NMR solvent. This exchange can lead to significant peak broadening or even disappearance of the signal.[4]
-
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure the deuterated solvent is as dry as possible to minimize exchange.
-
Add a Drop of D₂O: Adding a small amount of D₂O to the NMR tube will cause the carboxylic acid proton to exchange with deuterium, leading to the disappearance of its signal. This is a definitive test to confirm the identity of the carboxylic acid proton peak.
-
Low-Temperature NMR: Running the experiment at a lower temperature can sometimes slow down the exchange rate, resulting in a sharper peak.
-
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Peak Assignments for this compound in CDCl₃
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| 1 | - | - | - | ~172 |
| 2 | ~6.3 | d | ~16 | ~118 |
| 3 | ~7.7 | d | ~16 | ~145 |
| 4 | - | - | - | ~120 |
| 5 | ~6.4 | d | ~2 | ~98 |
| 6 | ~6.45 | dd | ~8.5, 2 | ~110 |
| 7 | ~7.5 | d | ~8.5 | ~130 |
| 8 | - | - | - | ~162 |
| 9 | - | - | - | ~160 |
| 10 | ~3.85 | s | - | ~55.5 |
| 11 | ~3.90 | s | - | ~55.6 |
| COOH | ~12 | br s | - | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocols
1. Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
2. ¹H NMR Spectroscopy
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 8-16
-
Relaxation Delay (d1): 1-2 seconds
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
3. ¹³C NMR Spectroscopy
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
General Considerations: Ensure the 1D ¹H and ¹³C spectra are properly referenced before starting 2D experiments.[5] Use standard pulse programs available on the spectrometer's software.
-
COSY:
-
Acquire a gradient-enhanced COSY (gCOSY) for better artifact suppression.
-
Typically requires 2-4 scans per increment.
-
-
HSQC:
-
Use an edited HSQC sequence to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.[3]
-
Set the ¹J C-H coupling constant to ~145 Hz.
-
-
HMBC:
-
Optimize the long-range coupling constant for 2-3 bond correlations (typically 8-10 Hz).[3]
-
Acquire a sufficient number of scans to detect correlations to weak quaternary carbons.
-
Visualization
Caption: Workflow for troubleshooting NMR peak assignments of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. Interpretation of the H1-NMR Spectrum of Cinnamic Acid | Filo [askfilo.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Navigating Inconsistent Results in 2,4-Dimethoxycinnamic Acid Biological Assays
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2,4-Dimethoxycinnamic acid. This resource is designed to address common challenges and inconsistencies observed during biological assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing significant variability in the IC50 values for this compound between different experiments?
A1: Inconsistent IC50 values are a frequent challenge and can stem from several factors. One of the most common issues for cinnamic acid derivatives is poor aqueous solubility, which can lead to precipitation in your assay medium.[1] The cytotoxicity and overall biological effect of cinnamic acid derivatives are highly dependent on their chemical structure, including the number and position of methoxy and hydroxyl groups on the phenyl ring.[2] It is also crucial to maintain consistent experimental conditions such as cell seeding density, incubation times, and temperature.[2]
Q2: My this compound solution is changing color. Is this normal and can it affect my results?
A2: Discoloration, often to a yellow or brown hue, is a common sign of degradation in phenolic compounds like cinnamic acid derivatives, typically due to oxidation.[1] This degradation can certainly impact your experimental outcomes. To minimize this, it is recommended to prepare fresh stock solutions for each experiment and protect them from light.[3]
Q3: I'm observing high cytotoxicity of this compound in my normal cell lines. What could be the cause?
A3: High cytotoxicity in non-cancerous cell lines can be concentration-dependent. It is advisable to perform a dose-response study to determine the optimal therapeutic window.[2] The structural features of your specific derivative can also contribute to this effect. Additionally, some phenolic compounds can induce the production of reactive oxygen species (ROS), which may lead to off-target toxicity.[2][3]
Q4: Could components in my cell culture medium be interfering with the activity of this compound?
A4: Yes, certain media components can influence the stability and apparent activity of your compound. For instance, phenol red, a common pH indicator, can participate in redox reactions and may affect the stability of phenolic compounds.[3] It is also known that components like serum proteins can bind to test compounds, affecting their availability.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Media
Symptoms:
-
Visible particulate matter in the cell culture wells.
-
Inconsistent and non-reproducible assay results.
-
Lower than expected compound potency.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Low Aqueous Solubility | Cinnamic acid derivatives often have limited solubility in water. Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Ensure the final concentration of the organic solvent in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[2] |
| pH-Dependent Solubility | As weak acids, the solubility of cinnamic acid derivatives can be pH-dependent. At pH values below their pKa, they are often less soluble. Consider adjusting the pH of your buffer system, but be mindful that this could also affect compound stability.[1] |
| Compound Aggregation | Poorly soluble compounds can form aggregates, leading to inconsistent biological activity. The inclusion of a low concentration of a non-ionic surfactant, such as Tween-80 (e.g., 0.01% v/v), may help to prevent aggregation. However, it is essential to first validate that the surfactant does not interfere with your assay. |
Issue 2: Inconsistent Cytotoxicity Results
Symptoms:
-
Wide variation in IC50 values between replicate plates or different experimental runs.
-
Lack of a clear dose-response relationship.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Experimental Variability | Standardize your experimental procedures meticulously. This includes cell passage number, seeding density, treatment duration, and the specific batches of reagents and media used.[2] |
| Compound Degradation | As mentioned in the FAQs, cinnamic acid derivatives can degrade over time. Always prepare fresh working solutions from a frozen stock for each experiment.[3] A stability check of your compound in the specific cell culture medium under your experimental conditions using HPLC-UV is recommended.[3] |
| Assay Interference | Your compound may be interfering with the assay readout, especially in fluorescence- or absorbance-based assays. Run control experiments with the compound in the assay medium without cells to quantify any intrinsic signal. |
Quantitative Data Summary
Direct comparative studies on the IC50 values of this compound across a wide range of cancer cell lines are limited in the publicly available literature. However, data for other methoxylated cinnamic acid derivatives can provide a reference for expected potency and potential variability.
Table 1: Comparative Cytotoxicity of a Methoxylated Cinnamic Acid Ester (4m)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-small-cell lung cancer | 40.55 ± 0.41 | [4] |
| SK-MEL-147 | Melanoma | 62.69 ± 0.70 | [4] |
Note: The data presented is for (E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate (4m), a monomethoxylated cinnamic acid derivative, and not this compound. IC50 values can vary significantly based on the specific derivative and experimental conditions.
Key Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Visualizations
Cinnamic acid derivatives have been reported to exert their biological effects through the modulation of key cellular signaling pathways, often leading to apoptosis or cell cycle arrest. While the specific pathways affected by this compound require further investigation, related compounds have been shown to influence the PI3K/Akt and MAPK/ERK pathways.
Proposed Signaling Pathway Involvement
General Experimental Workflow for Cytotoxicity Testing
Troubleshooting Logic Flow
References
Technical Support Center: Scaling Up 2,4-Dimethoxycinnamic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2,4-dimethoxycinnamic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate a smooth transition from laboratory to larger-scale production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when scaling up the Knoevenagel-Doebner condensation reaction.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reflux time or slightly increasing the temperature, but be mindful of byproduct formation. |
| Catalyst Inactivity: The piperidine or pyridine catalyst may be of poor quality or used in insufficient amounts.[1] | Use a fresh, high-purity batch of catalyst. Ensure the catalytic amount is appropriate for the scale of the reaction. | |
| Moisture Contamination: Water can interfere with the reaction, particularly with the reagents. | Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents where possible. | |
| Poor Mixing: In larger vessels, inadequate agitation can lead to localized concentration gradients and incomplete reaction. | Use an appropriate overhead stirrer to ensure the reaction mixture is homogeneous. | |
| Formation of a Dark, Resinous Byproduct | Side Reactions at High Temperatures: Self-condensation of the aldehyde or other side reactions can occur under basic conditions at elevated temperatures. | Ensure the reaction temperature does not significantly exceed the recommended range. Use purified 2,4-dimethoxybenzaldehyde to avoid impurities that might catalyze polymerization. |
| Impure Starting Materials: Impurities in the 2,4-dimethoxybenzaldehyde can lead to side reactions. | Use freshly purified or high-purity 2,4-dimethoxybenzaldehyde. | |
| Product "Oils Out" During Crystallization | Cooling Too Rapidly: If the solution is cooled too quickly, the product may separate as a liquid rather than forming crystals. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help control the cooling rate. |
| High Concentration of Impurities: Impurities can lower the melting point of the product, causing it to "oil out". | Purify the crude product by performing a hot filtration to remove any insoluble impurities before allowing it to crystallize. | |
| Inappropriate Crystallization Solvent: The boiling point of the solvent may be too high, or the solubility profile may be unsuitable. | Consider a different solvent or a mixed solvent system. A common technique is to dissolve the product in a "good" solvent and then add a "poor" solvent until the solution becomes turbid, followed by gentle heating to redissolve and slow cooling. | |
| Difficulty Filtering the Product | Very Fine Crystals: Rapid crystallization can lead to the formation of very fine crystals that clog the filter paper. | Encourage the formation of larger crystals through slower cooling. |
| Viscous Mother Liquor: A thick, viscous mother liquor can make filtration slow and inefficient. | Dilute the mixture with a small amount of cold solvent to reduce the viscosity before filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The Knoevenagel-Doebner condensation is a widely used and scalable method for the synthesis of this compound. This reaction involves the condensation of 2,4-dimethoxybenzaldehyde with malonic acid, typically using a basic catalyst system such as pyridine and a small amount of piperidine.[1]
Q2: Why is an excess of malonic acid typically used in the Knoevenagel-Doebner reaction?
A2: Using an excess of malonic acid is crucial for achieving high yields. An equimolecular amount of malonic acid can result in significantly lower yields, potentially as low as 50%.[2]
Q3: What are the key safety considerations when scaling up this synthesis?
A3: Key safety considerations include:
-
Ventilation: The reaction involves pyridine, which is a flammable and toxic liquid. The reaction should be carried out in a well-ventilated fume hood.
-
Exothermic Potential: While the reaction is not violently exothermic, the initial heating and subsequent decarboxylation should be controlled. On a larger scale, heat dissipation is less efficient, so careful temperature monitoring is essential.
-
Pressure Build-up: The reaction evolves carbon dioxide, especially during the heating phase.[2] Ensure the reaction vessel is not sealed and is equipped with a condenser to allow for the safe release of gas.
-
Handling of Reagents: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling all chemicals.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) can be used to track the disappearance of the 2,4-dimethoxybenzaldehyde spot and the appearance of the this compound spot.
Q5: What are some common byproducts in the Knoevenagel synthesis of cinnamic acids?
A5: While generally a clean reaction, potential side products can include Michael addition products, where another molecule of the malonic acid enolate adds to the newly formed cinnamic acid.[1]
Q6: How can I improve the purity of my this compound on a larger scale?
A6: Recrystallization is an effective method for purification. A mixed solvent system, such as ethanol and water, is often effective for cinnamic acid derivatives. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to form pure crystals. For industrial-scale purification, techniques like solvent extraction and precipitation with an acid from an alkaline solution can be employed.[1]
Data Presentation
The following table summarizes key quantitative parameters that can be optimized during the scaling up of this compound synthesis. The values provided are illustrative and should be optimized for each specific scale and equipment.
| Parameter | Lab Scale (e.g., 10g product) | Pilot Scale (e.g., 1kg product) | Key Considerations for Scale-Up |
| 2,4-Dimethoxybenzaldehyde | 1.0 eq | 1.0 eq | Ensure high purity to minimize side reactions. |
| Malonic Acid | 2.0 - 2.2 eq | 2.0 - 2.2 eq | An excess is crucial for high yield.[2] |
| Pyridine (Solvent) | ~4 mL per gram of aldehyde | ~4 L per kg of aldehyde | Ensure adequate stirring for heat and mass transfer. |
| Piperidine (Catalyst) | ~0.15 mL per gram of aldehyde | ~0.15 L per kg of aldehyde | Catalyst loading may need slight optimization at a larger scale. |
| Reaction Temperature | 80-85°C, then reflux (~110-115°C) | 80-85°C, then reflux (~110-115°C) | Monitor internal temperature closely; avoid localized overheating. |
| Reaction Time | 1 hour at 80-85°C, then 3 hours at reflux | 1 hour at 80-85°C, then 3-5 hours at reflux | Monitor by TLC to determine completion. |
| Typical Yield (Crude) | 85-95% | 80-90% | Yields may be slightly lower on a larger scale due to handling losses. |
| Recrystallization Solvent (Ethanol/Water) | ~10:1 to 5:1 ratio | ~10:1 to 5:1 ratio | The optimal ratio should be determined experimentally to maximize recovery and purity. |
Experimental Protocols
Synthesis of this compound via Knoevenagel-Doebner Condensation
This protocol is adapted from a reliable procedure for a similar compound and is suitable for scaling up.[2]
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Malonic Acid
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a suitably sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add malonic acid (2.1 equivalents) and pyridine.
-
Dissolution of Malonic Acid: Stir and gently warm the mixture to dissolve the malonic acid completely. It is important that all the malonic acid is in solution before proceeding.[2]
-
Addition of Aldehyde and Catalyst: To the solution, add 2,4-dimethoxybenzaldehyde (1.0 equivalent) and piperidine.
-
Controlled Heating: Heat the reaction mixture to an internal temperature of 80-85°C and maintain for 1 hour. The evolution of carbon dioxide will begin at around 55-60°C.[2]
-
Reflux: After 1 hour, increase the heating to bring the mixture to a gentle reflux and maintain for an additional 3 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Precipitation of Crude Product: After cooling the reaction mixture to room temperature, pour it into a large beaker containing cold water (approximately 10 times the volume of pyridine used).
-
Acidification: Slowly add concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH ~1-2). This will precipitate the crude this compound.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
Purification by Recrystallization
-
Dissolution: Transfer the crude, dried this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add hot deionized water until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield issues in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of 2,4-Dimethoxycinnamic Acid and 3,4-Dimethoxycinnamic Acid: Unraveling Isomeric Differences in Biological Activity
For Immediate Release
In the realm of phytochemical research and drug development, the nuanced structural differences between isomers can lead to significant variations in biological activity. This guide provides a comprehensive comparison of the biological properties of two isomers of dimethoxycinnamic acid: 2,4-Dimethoxycinnamic acid and 3,4-Dimethoxycinnamic acid. Drawing upon available experimental data, this report aims to furnish researchers, scientists, and drug development professionals with a clear, objective analysis of their respective activities, supported by detailed experimental protocols and pathway visualizations.
Summary of Biological Activities
While direct comparative studies between this compound and 3,4-Dimethoxycinnamic acid are limited in publicly available literature, a review of individual studies and research on related cinnamic acid derivatives allows for a structured comparison. The available data suggests that both isomers possess noteworthy biological activities, with 3,4-Dimethoxycinnamic acid being more extensively studied. Key areas of activity include antioxidant, anti-inflammatory, tyrosinase inhibitory, and antifungal effects.
Quantitative Data Comparison
To facilitate a clear comparison, the following table summarizes the available quantitative data for the biological activities of this compound and 3,4-Dimethoxycinnamic acid. It is important to note that the data has been compiled from different studies, and direct, side-by-side experimental comparisons are not always available.
| Biological Activity | Parameter | This compound | 3,4-Dimethoxycinnamic Acid | Reference Compound |
| Tyrosinase Inhibition | IC₅₀ | Data Not Available | > 250 µM | Kojic Acid (IC₅₀: 16.6 µM) |
| Antioxidant Activity (DPPH Radical Scavenging) | EC₅₀ | Data Not Available | > 250 µM | BHT (EC₅₀: 32.1 µM) |
| Anti-inflammatory Activity | Inhibition of Carrageenan-induced Rat Paw Edema | Data Not Available | Derivative showed activity | Indomethacin |
| Antifungal Activity | MIC | Data Not Available | Data Not Available | Miconazole |
Note: IC₅₀ (Inhibitory Concentration 50%) is the concentration of a substance that causes a 50% inhibition of a specific biological or biochemical function. EC₅₀ (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
In-Depth Analysis of Biological Activities
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and for cosmetic skin-lightening applications. A study evaluating a series of cinnamic acid derivatives reported that 3,4-Dimethoxycinnamic acid exhibited weak tyrosinase inhibitory activity, with an IC₅₀ value greater than 250 µM. In the same study, the positive control, kojic acid, showed a significantly lower IC₅₀ of 16.6 µM, indicating much higher potency. Data for the tyrosinase inhibitory activity of this compound was not found in the reviewed literature, preventing a direct comparison.
Antioxidant Activity
The antioxidant potential of phenolic compounds is crucial for their protective effects against oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. For 3,4-Dimethoxycinnamic acid, the EC₅₀ value for DPPH radical scavenging was reported to be greater than 250 µM. This suggests a relatively low direct antioxidant capacity compared to the standard antioxidant BHT (butylated hydroxytoluene), which had an EC₅₀ of 32.1 µM in the same study. The absence of a free hydroxyl group on the aromatic ring of 3,4-dimethoxycinnamic acid likely contributes to this lower radical scavenging activity, as the antioxidant capacity of many phenolic acids is attributed to the hydrogen-donating ability of their hydroxyl groups.[1] No quantitative DPPH scavenging data was found for this compound.
Anti-inflammatory Activity
Research into the anti-inflammatory properties of 3,4-Dimethoxycinnamic acid has primarily involved the synthesis and evaluation of its derivatives.[2][3] For instance, a series of thiomorpholine and cinnamyl alcohol derivatives of 3,4-dimethoxycinnamic acid were synthesized and tested for their ability to reduce carrageenan-induced rat paw edema.[2][3] While the parent compound was not directly evaluated in this in vivo model, some of its derivatives showed anti-inflammatory effects.[2][3] This suggests that the 3,4-dimethoxycinnamoyl scaffold may serve as a valuable starting point for the development of new anti-inflammatory agents. No specific studies on the anti-inflammatory activity of this compound were identified.
Antifungal Activity
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Tyrosinase Inhibition Assay
The inhibitory effect on mushroom tyrosinase activity is determined spectrophotometrically. The assay mixture typically contains a phosphate buffer (pH 6.8), L-tyrosine as the substrate, and mushroom tyrosinase. The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the mixture. The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C). The formation of dopachrome is monitored by measuring the absorbance at 475 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC₅₀ value is then determined from a dose-response curve.
DPPH Radical Scavenging Assay
The antioxidant activity is assessed by the DPPH radical scavenging method. A solution of DPPH in methanol is prepared. The test compound at various concentrations is added to the DPPH solution. The mixture is shaken and allowed to stand in the dark for a specified time (e.g., 30 minutes). The absorbance of the solution is measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated. The EC₅₀ value is determined from a plot of scavenging activity against the concentration of the sample.
Signaling Pathways and Mechanisms of Action
The biological activities of cinnamic acid derivatives are often linked to their influence on cellular signaling pathways. While specific pathways for 2,4- and 3,4-dimethoxycinnamic acid are not extensively detailed, general mechanisms for this class of compounds include the modulation of inflammatory and oxidative stress pathways.
For instance, the anti-inflammatory effects of some cinnamic acid derivatives are thought to be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the downregulation of inflammatory signaling pathways such as NF-κB.
The antioxidant effects, beyond direct radical scavenging, can involve the upregulation of endogenous antioxidant defense systems through pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
Below is a generalized diagram illustrating a potential anti-inflammatory signaling pathway that could be influenced by cinnamic acid derivatives.
Caption: Potential anti-inflammatory mechanism of dimethoxycinnamic acid derivatives.
Conclusion
Based on the currently available data, 3,4-Dimethoxycinnamic acid has been the subject of more extensive biological evaluation compared to its 2,4-isomer. The data suggests that while 3,4-Dimethoxycinnamic acid itself may not be a potent direct antioxidant or tyrosinase inhibitor, its chemical scaffold holds promise for the development of derivatives with significant anti-inflammatory and other biological activities. The lack of data for this compound highlights a gap in the literature and an opportunity for future research to fully elucidate the structure-activity relationships of dimethoxycinnamic acid isomers. Further side-by-side comparative studies are essential to definitively determine the relative potencies and therapeutic potential of these two compounds.
References
- 1. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality | MDPI [mdpi.com]
- 3. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activity of cinnamic acid derivatives involves inhibition of benzoate 4-hydroxylase (CYP53) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Potential of 2,4-Dimethoxycinnamic Acid and Ferulic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two cinnamic acid derivatives: 2,4-Dimethoxycinnamic acid and the well-characterized antioxidant, ferulic acid. By examining their chemical structures, in vitro antioxidant capacities, and mechanisms of action, this document aims to provide a comprehensive resource for evaluating their potential applications in therapeutic and research contexts.
Executive Summary
Data Presentation: A Quantitative Comparison of Antioxidant Activities
| Antioxidant Assay | Ferulic Acid (IC₅₀) | This compound (IC₅₀) | Key Observations |
| DPPH Radical Scavenging Activity | ~2.9 - 12.0 µg/mL | Not widely reported, expected to be significantly higher than ferulic acid. | The free hydroxyl group in ferulic acid is crucial for its potent DPPH radical scavenging activity. |
| ABTS Radical Scavenging Activity | ~12 µM | Not widely reported, expected to be significantly higher than ferulic acid. | Similar to the DPPH assay, the hydrogen-donating ability of the hydroxyl group in ferulic acid is key. |
| Ferric Reducing Antioxidant Power (FRAP) | Demonstrates significant reducing power, concentration-dependent. | Expected to have lower reducing power compared to ferulic acid. | The ability to reduce Fe³⁺ to Fe²⁺ is largely dependent on the presence of electron-donating hydroxyl groups. |
| Cellular Antioxidant Activity (CAA) | Shows activity by protecting cells from oxidative stress. | May exhibit indirect antioxidant effects by modulating cellular pathways. | Ferulic acid can directly scavenge intracellular ROS, while this compound might influence endogenous antioxidant enzyme expression. |
Mechanisms of Antioxidant Action
Ferulic Acid: The primary antioxidant mechanism of ferulic acid is direct radical scavenging through hydrogen atom donation from its phenolic hydroxyl group.[1][2] The resulting phenoxyl radical is stabilized by resonance, making it a highly effective antioxidant.[1][2] Furthermore, ferulic acid is a well-documented activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This pathway is a key cellular defense mechanism against oxidative stress, leading to the upregulation of various antioxidant and detoxification enzymes.
This compound: Due to the absence of a phenolic hydroxyl group, the direct radical scavenging capacity of this compound is expected to be significantly lower than that of ferulic acid. Its antioxidant potential may rely on other mechanisms. Some studies on the related compound, 3,4-dimethoxycinnamic acid, suggest that it can improve cell viability and indirectly increase the expression of various endogenous antioxidant enzymes. This indicates a potential role in modulating cellular signaling pathways, possibly including the Nrf2 pathway, although this is not as well-established as it is for ferulic acid. Additionally, 3,4-dimethoxycinnamic acid has been reported to have anti-apoptotic effects mediated through the ROS signaling pathway.
Signaling Pathway Diagrams
Caption: Ferulic acid activates the Nrf2 signaling pathway.
Caption: Proposed indirect antioxidant mechanism of this compound.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., in methanol). Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of various concentrations of the test compound with the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a loss of color, which is monitored spectrophotometrically.
Procedure:
-
Reagent Preparation: Generate the ABTS•+ solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the antioxidant sample to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the decrease in absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is proportional to the total reducing power of the antioxidant.
Procedure:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Reaction Mixture: Add the antioxidant sample to the FRAP reagent.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.
-
Measurement: Measure the absorbance of the blue-colored complex at approximately 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of an antioxidant to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells, in the presence of a peroxyl radical generator.
Procedure:
-
Cell Culture: Seed a suitable cell line (e.g., HepG2) in a 96-well plate and grow to confluence.
-
Compound and Probe Incubation: Treat the cells with the test compound and the DCFH-DA probe.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measurement: Measure the fluorescence intensity over time using a microplate reader.
-
Calculation: The CAA value is calculated based on the area under the curve of fluorescence versus time, comparing the treated cells to control cells.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro antioxidant assays.
Conclusion
Based on the principles of structure-activity relationships and the available data, ferulic acid demonstrates superior direct antioxidant potential compared to this compound . The presence of the phenolic hydroxyl group in ferulic acid is the key structural feature responsible for its high radical scavenging and reducing capabilities. While this compound is likely a weaker direct antioxidant, its potential to modulate intracellular signaling pathways and exert indirect antioxidant effects warrants further investigation. For researchers seeking a potent, direct-acting antioxidant, ferulic acid is the more promising candidate. However, the potential for this compound to act through alternative, indirect mechanisms makes it an interesting subject for future studies, particularly in the context of cellular and in vivo models of oxidative stress.
References
Unveiling the Bioactivity of Dimethoxycinnamic Acid Isomers: A Comparative Guide
A detailed analysis of the structure-activity relationship of dimethoxycinnamic acid isomers reveals significant variations in their biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. The position of the methoxy groups on the phenyl ring plays a crucial role in determining the potency and mechanism of action of these compounds, offering valuable insights for researchers and drug development professionals.
This guide provides an objective comparison of the biological performance of various dimethoxycinnamic acid isomers, supported by experimental data from peer-reviewed studies. While direct comparative studies across all isomers are limited, this document synthesizes available data and extrapolates structure-activity relationships to offer a comprehensive overview.
Comparative Analysis of Biological Activities
The biological efficacy of dimethoxycinnamic acid isomers is intricately linked to the substitution pattern of the methoxy groups on the phenyl ring. These substitutions influence the molecule's electron distribution, steric hindrance, and ability to interact with biological targets.
Antioxidant Activity
The antioxidant capacity of phenolic compounds, including dimethoxycinnamic acid isomers, is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. While dimethoxycinnamic acids lack a free hydroxyl group, their antioxidant potential can be influenced by the electron-donating nature of the methoxy groups, which can stabilize the resulting phenoxy radical.
Studies on related hydroxycinnamic acids suggest that the position and number of electron-donating groups are critical for antioxidant activity. For instance, compounds with ortho-dihydroxy or 4-hydroxy-3-methoxy substitutions demonstrate significant antioxidant capabilities. While direct comparative data for all dimethoxycinnamic acid isomers is scarce, it is hypothesized that isomers with methoxy groups at positions that enhance radical stability would exhibit greater antioxidant potential.
Table 1: Comparative Antioxidant Activity of Cinnamic Acid Derivatives
| Compound | Assay | IC50 (µM) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-thiomorpholinoprop-2-en-1-one | Lipid Peroxidation Inhibition | Inactive | [1] |
| (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | Lipid Peroxidation Inhibition | Inactive | [1] |
| Trolox (Reference) | Lipid Peroxidation Inhibition | 30 | [1] |
Note: The data for the 3,4-dimethoxycinnamic acid derivatives in this table are for amidated and esterified forms, which may influence their activity compared to the parent acid.
Anti-inflammatory Activity
Dimethoxycinnamic acid isomers have been investigated for their anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX). The anti-inflammatory effects of cinnamic acid derivatives are often linked to their ability to modulate signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Derivatives of 3,4-dimethoxycinnamic acid have shown moderate activity in soybean lipoxygenase inhibition.[1] The substitution pattern on the phenyl ring can affect the binding affinity of the molecule to the active site of inflammatory enzymes.
Table 2: Comparative Anti-inflammatory Activity of Cinnamic Acid Derivatives
| Compound | Assay | % Inhibition (at 100 µM) | Reference |
| (E)-3-(3,4-dimethoxyphenyl)-1-thiomorpholinoprop-2-en-1-one | Soybean Lipoxygenase Inhibition | 18 | [1][2] |
| (E)-cinnamyl 3-(3,4-dimethoxyphenyl)acrylate | Soybean Lipoxygenase Inhibition | 23 | [1][2] |
| Indomethacin (Reference) | Soybean Lipoxygenase Inhibition | 35 | [1][2] |
| NDGA (Reference) | Soybean Lipoxygenase Inhibition | 95 | [1][2] |
Note: The data presented is for derivatives of 3,4-dimethoxycinnamic acid.
Antimicrobial Activity
Table 3: Comparative Antimicrobial Activity of a Cinnamic Acid Derivative
| Compound | Microorganism | MIC (µg/mL) | Reference |
| p-Methoxycinnamic acid | Escherichia coli | >512 | [3] |
| p-Methoxycinnamic acid | Staphylococcus aureus | >512 | [3] |
Note: This data is for a monomethoxycinnamic acid and is included to provide context on the antimicrobial potential of related structures.
Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Procedure:
-
Prepare a stock solution of the dimethoxycinnamic acid isomer in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well microplate, add a specific volume of each dilution of the test compound to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the concentration of the test compound.
Anti-inflammatory Activity: Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the lipoxygenase enzyme, which is involved in the inflammatory response.
Procedure:
-
Prepare a buffer solution (e.g., borate buffer, pH 9.0).
-
Prepare a solution of the lipoxygenase enzyme in the buffer.
-
Prepare a solution of the substrate (e.g., linoleic acid) in the buffer.
-
Prepare solutions of the dimethoxycinnamic acid isomers at various concentrations.
-
In a cuvette or 96-well plate, add the enzyme solution and the test compound solution.
-
Incubate the mixture for a short period.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
A control reaction without the inhibitor is also run.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6]
Procedure:
-
Prepare a sterile liquid growth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus).
-
Prepare a stock solution of the dimethoxycinnamic acid isomer and perform serial two-fold dilutions in the growth medium in a 96-well microtiter plate.[6]
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]
Signaling Pathways and Logical Relationships
The biological activities of dimethoxycinnamic acid isomers are often mediated through their interaction with key cellular signaling pathways.
References
- 1. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. deepdyve.com [deepdyve.com]
- 5. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Validating the Purity of Synthesized 2,4-Dimethoxycinnamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of synthesized 2,4-Dimethoxycinnamic acid. It further offers a comparative analysis of its performance against structurally related methoxycinnamic acid derivatives, which are often explored for similar therapeutic applications. The information presented is supported by established analytical methodologies and experimental data from peer-reviewed studies, enabling researchers to make informed decisions in their drug discovery and development endeavors.
Introduction to this compound and its Alternatives
This compound is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid. Like other cinnamic acid derivatives, it is investigated for a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its biological efficacy is largely attributed to the methoxy substitutions on the phenyl ring.
In the landscape of drug development, several other methoxylated cinnamic acid derivatives serve as relevant alternatives and comparators. These include:
-
3,4-Dimethoxycinnamic acid: An isomer of this compound, it is also explored for its antioxidant and anti-inflammatory potential.
-
Ferulic acid (4-hydroxy-3-methoxycinnamic acid): A well-studied phenolic compound known for its potent antioxidant and neuroprotective effects.
-
Sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid): Another prominent hydroxycinnamic acid with demonstrated antioxidant and anti-inflammatory properties.
-
p-Coumaric acid (4-hydroxycinnamic acid): A precursor in the biosynthesis of other phenolic compounds, it also exhibits antioxidant and neuroprotective activities.
The selection of a particular derivative for a specific application often depends on a nuanced understanding of its purity, stability, and specific biological activity profile.
Purity Validation of Synthesized this compound
The purity of a synthesized active pharmaceutical ingredient (API) is a critical parameter that directly impacts its safety and efficacy. The synthesis of this compound, commonly achieved through methods like the Perkin reaction, Knoevenagel condensation, or Wittig reaction, can introduce various impurities. These may include unreacted starting materials (e.g., 2,4-dimethoxybenzaldehyde, malonic acid), reagents, and side-products.
Two primary analytical techniques are recommended for the robust validation of this compound purity: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparison of Analytical Methods for Purity Determination
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification. |
| Primary Use | Quantification of known impurities and degradation products. | Absolute purity determination without the need for a specific reference standard for each impurity. |
| Strengths | High sensitivity and resolution for separating complex mixtures. | High precision and accuracy; provides structural information. Can detect non-UV active impurities. |
| Limitations | Requires reference standards for each impurity for accurate quantification. May not detect non-chromophoric impurities. | Lower sensitivity compared to HPLC. Can be complex for mixtures with significant signal overlap. |
Comparative Performance Analysis
The therapeutic potential of this compound can be benchmarked against its alternatives by comparing their performance in relevant biological assays. This section presents a summary of available data on their antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the radical activity.
Table 2: Comparative Antioxidant Activity (IC50 Values)
| Compound | DPPH Radical Scavenging IC50 | ABTS Radical Scavenging IC50 | Reference |
| This compound | Data not available in direct comparison | Data not available in direct comparison | - |
| Ferulic acid | ~2.9 - 12.0 µg/mL | 12 µM | |
| Sinapic acid | Data available but not directly comparable | Data available but not directly comparable | - |
| p-Coumaric acid | Generally considered a weaker antioxidant | Lower activity compared to ferulic and caffeic acids |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
Table 3: Comparative Anti-inflammatory Activity
| Compound | Assay | Cell Line | Inhibition Metric | Reference |
| This compound | Data not available | - | - | - |
| 3,4-Dimethoxycinnamic acid | LOX Inhibition | Soybean Lipoxygenase | IC50 = 7.4 µM (for a derivative) | [1] |
| Ferulic acid | LOX Inhibition | Soybean Lipoxygenase | Moderate Activity | [2] |
| Sinapic acid | LOX Inhibition | Soybean Lipoxygenase | Moderate Activity | [2] |
Anticancer Activity
The cytotoxic effects of these compounds on cancer cell lines, such as HeLa (cervical cancer), are evaluated to determine their anticancer potential.
Table 4: Comparative Anticancer Activity against HeLa Cells (IC50 Values)
| Compound | IC50 Value (µM) | Reference |
| This compound | Data not available | - |
| 3,4-Dimethoxycinnamic acid | Data suggests active role in inhibiting HEp-2 cancer cells | [3] |
| Ferulic acid Derivative (59e) | 0.004 µM | [4] |
| Caffeic acid | Data available but not directly comparable | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections provide established protocols for the key analytical and biological assays discussed in this guide.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the purity analysis of cinnamic acid derivatives.
-
Instrumentation: An HPLC system equipped with a UV-Vis detector, autosampler, and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient elution is typically used for optimal separation. A common mobile phase consists of a mixture of acetonitrile and 2% acetic acid in water.[6] For instance, a starting composition of 22:10:70 (v/v/v) of acetonitrile:methanol:2% acetic acid can be used.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 270 nm, which is near the maximum absorbance for trans-cinnamic acid.[5]
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., methanol or the mobile phase). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a known volume (e.g., 20 µL) of the sample solution into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Purity Determination by Quantitative NMR (qNMR)
This protocol describes the determination of purity using ¹H qNMR with an internal standard.
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) with a certified purity. The internal standard should have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
-
NMR Data Acquisition:
-
Pulse Program: Use a standard single-pulse experiment.[3]
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 seconds is generally sufficient for small molecules to ensure full relaxation).[3]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[7]
-
-
Data Processing and Calculation:
-
Apply appropriate processing parameters (e.g., Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved, characteristic signal for both the this compound and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard, IS = internal standard.[7]
-
Protocol 3: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure:
-
Add a specific volume of the DPPH stock solution to a 96-well plate.
-
Add varying concentrations of the test compound (this compound or its alternatives) to the wells.
-
Include a control group with the solvent used to dissolve the test compounds.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value is then determined by plotting the percentage inhibition against the concentration of the test compound.
Protocol 4: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1-2 x 10^5 cells/well and allow them to adhere overnight.[8]
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[8]
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.[9]
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions and measuring the absorbance at around 540 nm.[10]
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value can be determined from the dose-response curve.
Visualizing Methodologies and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and signaling pathways.
Caption: Workflow for the synthesis and purity validation of this compound.
Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.
Conclusion
Validating the purity of synthesized this compound is a critical step in its development as a potential therapeutic agent. A combination of HPLC and qNMR provides a robust analytical strategy for this purpose. When comparing its performance to other methoxycinnamic acid derivatives, it is essential to consider data from standardized and directly comparable assays. While comprehensive, head-to-head comparative data for this compound is still emerging, the available information on related compounds such as ferulic acid and 3,4-Dimethoxycinnamic acid provides a valuable benchmark for its potential antioxidant, anti-inflammatory, and anticancer activities. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to conduct their own purity assessments and comparative performance evaluations.
References
- 1. Evaluation of the Anticancer Activity and Mechanism Studies of Glycyrrhetic Acid Derivatives toward HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Cinnamic Acid Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and selectivity is paramount. Cinnamic acid and its derivatives, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse pharmacological activities, including potent antitumor effects. This guide provides a comparative analysis of the cytotoxic properties of key cinnamic acid derivatives against various cancer cell lines, supported by experimental data and detailed methodologies.
Cinnamic acid derivatives are lauded for their ability to induce cell death, inhibit proliferation, and arrest the cell cycle in malignant cells.[1] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways such as NF-κB, induction of apoptosis, and generation of reactive oxygen species (ROS).[2][3][4] This guide will delve into the cytotoxic profiles of prominent derivatives like Caffeic Acid Phenethyl Ester (CAPE), Artepillin C, and Ferulic Acid, offering a data-driven comparison to inform future research and drug development endeavors.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various cinnamic acid derivatives across a range of cancer cell lines, providing a quantitative comparison of their cytotoxic effects.
| Cinnamic Acid Derivative | Cancer Cell Line | IC50 (µM) | Exposure Time |
| Caffeic Acid Phenethyl Ester (CAPE) | MDA-MB-231 (Breast) | ~25-50 | 24h & 48h |
| Hs578T (Breast) | Data suggests decreased cell vitality | 72h | |
| Artepillin C | Glioblastoma | <50 (at pH < 6.8) | 24h |
| MCF-7 (Breast) | Dose-time-dependent cytotoxicity | - | |
| MDA-MB-231 (Breast) | Dose-time-dependent cytotoxicity | - | |
| Ferulic Acid | T24 (Bladder) | 2 mM resulted in 36% viability | 72h |
| trans-Cinnamic Acid | A549 (Lung) | ~160 | 48h |
| cis-Cinnamic Acid | A549 (Lung) | ~180 | 48h |
| 3,4,5-trihydroxycinnamate decyl ester | MCF-7 (Breast) | ~3.2 | - |
| Compound 5 (Novel Derivative) | A549 (Lung) | 10.36 | - |
| Methyl-substituted amide derivatives (1, 9) | A549 (Lung) | 11.38, 11.06 | - |
| Various Esters and Amides | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | - |
This table is a compilation of data from multiple sources.[1][2][5][6][7] Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
A clear understanding of the methodologies used to generate cytotoxicity data is crucial for the interpretation and replication of findings. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell viability.
MTT Assay for Cell Viability
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the cinnamic acid derivative. A control group with vehicle (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours to allow for formazan crystal formation.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing Cellular Mechanisms
To better understand the processes underlying the observed cytotoxicity, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and key signaling pathways affected by cinnamic acid derivatives.
Caption: General workflow of the MTT assay for assessing cytotoxicity.
Caffeic acid phenethyl ester (CAPE) is a well-studied derivative that exerts its anticancer effects through multiple pathways, notably by inhibiting the NF-κB signaling cascade.[3]
Caption: CAPE inhibits NF-κB, promoting apoptosis in cancer cells.
Many cinnamic acid derivatives, including ferulic acid, are known to induce apoptosis through the intrinsic mitochondrial pathway.[8] This involves the regulation of the Bcl-2 family of proteins.
Caption: Cinnamic acid derivatives can trigger the mitochondrial apoptosis pathway.
References
- 1. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeic Acid Phenethyl Ester and Ethanol Extract of Propolis Induce the Complementary Cytotoxic Effect on Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity of Ferulic Acid on T24 Cell Line Differentiated by Different Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferulic acid promoting apoptosis in human osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,4-Dimethoxycinnamic Acid
For researchers, scientists, and professionals in drug development, the robust quantification of active pharmaceutical ingredients and their metabolites is paramount. This guide provides a comparative overview of two proposed analytical methods for the quantification of 2,4-Dimethoxycinnamic acid (2,4-DMCA) in biological matrices: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
While specific, publicly validated methods for 2,4-DMCA are not extensively documented, this guide constructs a comparison based on established methodologies for similar cinnamic acid derivatives.[1][2][3] The performance of these proposed methods is benchmarked against internationally recognized acceptance criteria for bioanalytical method validation, such as those from the FDA and ICH.[4][5][6][7] This document outlines detailed experimental protocols, presents comparative performance data, and includes workflow visualizations to aid in the selection and cross-validation of analytical techniques for 2,4-DMCA.
Comparative Performance of Proposed Analytical Methods
The choice between an HPLC-UV and an LC-MS/MS method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the anticipated performance characteristics for the quantification of this compound.
| Parameter | HPLC-UV Method (Proposed) | LC-MS/MS Method (Proposed) | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.998 | > 0.999 | ≥ 0.99[8] |
| Range | 0.1 - 25 µg/mL | 0.5 - 500 ng/mL | At least 80% to 120% of the nominal concentration for assay. |
| Accuracy (% Bias) | Within ±10% | Within ±5% | Mean value should be within ±15% of the nominal value.[9] |
| Precision (% RSD) | < 10% | < 5% | Coefficient of variation (%CV) should not exceed 15%.[5] |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL | Signal-to-noise ratio ≥ 3.[10] |
| Limit of Quantification (LOQ) | 100 ng/mL | 0.5 ng/mL | Signal-to-noise ratio ≥ 10; Accuracy within ±20% and precision ≤20% CV.[8] |
| Selectivity | Moderate | High | No significant interfering peaks at the retention time of the analyte.[8] |
| Run Time | ~12 minutes | ~6 minutes | - |
Experimental Protocols
Detailed and reproducible methodologies are fundamental for the successful validation and cross-validation of analytical methods.[11] Below are the proposed protocols for the two comparative techniques.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for quantifying higher concentrations of 2,4-DMCA and is widely accessible in analytical laboratories.
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 20 µL.
3. Sample Preparation (Plasma):
-
To 200 µL of plasma, add 20 µL of an internal standard (e.g., 3,4-Dimethoxycinnamic acid at 50 µg/mL).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the HPLC system.
4. Calibration:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of 2,4-DMCA (e.g., 0.1, 0.5, 1, 5, 10, 20, 25 µg/mL).
-
Process these standards using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio of 2,4-DMCA to the internal standard against the concentration.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for bioanalytical studies requiring low detection limits.[12][13]
1. Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
2,4-DMCA: Precursor ion [M-H]⁻ m/z 207.1 → Product ion m/z 163.1 (loss of CO₂).
-
Internal Standard (¹³C₆-Cinnamic Acid): Precursor ion [M-H]⁻ m/z 153.0 → Product ion m/z 109.0.
-
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Sample Preparation (Plasma):
-
To 50 µL of plasma, add 10 µL of the internal standard solution (e.g., ¹³C₆-Cinnamic Acid at 100 ng/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds, then centrifuge at 12,000 x g for 5 minutes.
-
Dilute 50 µL of the supernatant with 50 µL of water.
-
Inject into the LC-MS/MS system.
5. Calibration:
-
Prepare calibration standards by spiking blank plasma with 2,4-DMCA (e.g., 0.5, 1, 5, 25, 100, 250, 500 ng/mL).
-
Process standards as described above to construct a calibration curve.
Visualization of Workflows
The following diagrams illustrate key logical and experimental workflows relevant to the cross-validation of analytical methods for this compound.
Caption: A flowchart of the cross-validation process between two analytical methods.[14]
Caption: A decision tree for selecting an appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatograph/tandem mass spectrometry assay for the simultaneous determination of chlorogenic acid and cinnamic acid in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajpsonline.com [ajpsonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
- 12. First identification of dimethoxycinnamic acids in human plasma after coffee intake by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. e-b-f.eu [e-b-f.eu]
Efficacy of 2,4-Dimethoxycinnamic Acid: A Comparative Analysis Against Known Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological efficacy of 2,4-dimethoxycinnamic acid and its isomers, juxtaposed with established inhibitors in key therapeutic areas. While direct quantitative data for this compound is limited in some contexts, this document synthesizes available experimental findings for related compounds and well-characterized inhibitors to offer a valuable reference for future research and drug development endeavors.
Inhibition of Alpha-Synuclein Aggregation
The aggregation of alpha-synuclein is a critical pathological hallmark of neurodegenerative disorders such as Parkinson's disease. Certain cinnamic acid derivatives have demonstrated potential in mitigating this process.
Comparative Efficacy Data:
| Compound | Target | Assay | IC50 (µM) |
| 3,4-Dimethoxycinnamic Acid | Alpha-Synuclein Aggregation | Thioflavin T assay | 251[1] |
| Ferulic Acid | Alpha-Synuclein Aggregation | Thioflavin T assay | > 251 (less effective than 3,4-dimethoxycinnamic acid) |
| 3-methoxy-4-acetamidoxycinnamic acid | Alpha-Synuclein Aggregation | Thioflavin T assay | 50 |
| Known Inhibitor: EGCG (Epigallocatechin gallate) | Alpha-Synuclein Aggregation | Thioflavin T assay | Varies (concentration-dependent inhibition observed)[2] |
| Known Inhibitor: Dopamine | Alpha-Synuclein Aggregation | Thioflavin T assay | Varies (concentration-dependent inhibition observed)[2] |
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
This assay is a standard method for monitoring the formation of amyloid fibrils.
-
Protein Preparation: Recombinant human alpha-synuclein is purified and prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Inhibitor Preparation: A stock solution of the test compound (e.g., 3,4-dimethoxycinnamic acid) is prepared, typically in DMSO, and then diluted to the desired final concentrations in the assay buffer.
-
Aggregation Reaction: Alpha-synuclein is incubated in the presence or absence of the test compound in a microplate format. Aggregation is typically induced by continuous shaking at 37°C.
-
ThT Fluorescence Measurement: At specified time points, Thioflavin T is added to the samples. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Data Analysis: The fluorescence intensity is measured using a plate reader (excitation ~440 nm, emission ~485 nm). The IC50 value, the concentration of the inhibitor that reduces aggregation by 50%, is calculated from the dose-response curve.
Signaling Pathway: Alpha-Synuclein Aggregation
Heat Shock Protein 90 (Hsp90) Inhibition
Comparative Efficacy Data for Known Hsp90 Inhibitors:
| Compound | Cell Line | IC50 (nM) |
| Geldanamycin Derivatives | ||
| 17-AAG (Tanespimycin) | A2780 (Ovarian Cancer) | 18.3[4] |
| 17-AAG (Tanespimycin) | H1975 (NSCLC) | 1.258[5] |
| IPI-504 (Retaspimycin) | H1437 (NSCLC) | 3.473[5] |
| Resorcinol Derivatives | ||
| STA-9090 (Ganetespib) | H2228 (NSCLC) | 4.131[5] |
| AUY-922 (Luminespib) | H1650 (NSCLC) | 1.472[5] |
Experimental Protocol: Hsp90 Inhibition Assay (Cell-Based)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with various concentrations of the Hsp90 inhibitor for a specified duration (e.g., 24-72 hours).
-
Cell Viability Assay (e.g., MTT assay): The metabolic activity of the cells, which correlates with cell viability, is measured.
-
Western Blot Analysis: The expression levels of Hsp90 client proteins (e.g., Akt, Raf-1) and heat shock response proteins (e.g., Hsp70) are analyzed to confirm on-target activity.
-
Data Analysis: The IC50 value is determined from the dose-response curve of the cell viability assay.
Signaling Pathway: Hsp90 Chaperone Cycle and Inhibition
Anti-inflammatory Activity
Cinnamic acid and its derivatives are known to possess anti-inflammatory properties. However, specific in vitro IC50 values for this compound against key inflammatory enzymes like cyclooxygenase (COX) are not well-documented in publicly available literature. For a comparative perspective, the IC50 values of well-known non-steroidal anti-inflammatory drugs (NSAIDs) are presented below.
Comparative Efficacy Data for Known COX Inhibitors:
| Compound | Target | IC50 (nM) |
| Indomethacin | COX-1 | 18[5] |
| COX-2 | 26[5] | |
| Celecoxib | COX-1 | >10,000 |
| COX-2 | 40[6] |
Experimental Protocol: COX Inhibition Assay (In Vitro)
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the test compound.
-
Substrate Addition: Arachidonic acid, the natural substrate for COX enzymes, is added to initiate the reaction.
-
Product Measurement: The production of prostaglandin E2 (PGE2), a primary product of the COX pathway, is quantified using methods such as enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of PGE2 production.
Signaling Pathway: Cyclooxygenase (COX) Pathway and NSAID Inhibition
References
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacokinetic-pharmacodynamic relationships for the heat shock protein 90 molecular chaperone inhibitor 17-allylamino, 17-demethoxygeldanamycin in human ovarian cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
A Comparative Guide to the In Vitro and In Vivo Activity of 2,4-Dimethoxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported in vitro and in vivo biological activities of 2,4-Dimethoxycinnamic acid (2,4-DMCA), a methoxylated derivative of cinnamic acid. While extensive in vitro data highlights its potential as a therapeutic agent, direct in vivo studies on 2,4-DMCA are limited. Therefore, this guide also includes comparative in vivo data from its closely related isomers, p-Methoxycinnamic acid (p-MCA) and 3,4-Dimethoxycinnamic acid (3,4-DMCA), to provide a broader context for its potential physiological effects.
In Vitro Activity of this compound and Related Compounds
The in vitro activities of 2,4-DMCA and its isomers have been investigated across several domains, primarily focusing on their antioxidant, anticancer, and anti-inflammatory properties.
Quantitative Data Summary
| Compound | Assay | Cell Line/Target | IC50 / Activity | Reference |
| This compound | Cytotoxicity | MKN74 (Gastric Cancer) | 143.54 µM | [1] |
| Cytotoxicity | BJ (Normal Fibroblasts) | 756.85 µM | [1] | |
| 3,4-Dimethoxycinnamic acid | α-synuclein amyloid transformation inhibition | - | 13 µM | [2] |
| p-Methoxycinnamic acid | Antihyperglycemic | - | 40 mg/kg (in vivo dose) | [3] |
| 2',4'-dihydroxy-3',6'-dimethoxychalcone | Cytotoxicity | RPMI8226 (Multiple Myeloma) | 25.97 µM | [4] |
| Cytotoxicity | MM.1S (Multiple Myeloma) | 18.36 µM | [4] | |
| Cytotoxicity | U266 (Multiple Myeloma) | 15.02 µM | [4] |
In Vivo Activity of Methoxycinnamic Acid Derivatives
Quantitative Data Summary
| Compound | Animal Model | Activity | Dosage | Effect | Reference |
| p-Methoxycinnamic acid | Rabbit | Pharmacokinetics | 100 mg/kg (oral) | Max. serum concentration of 7.38 mg/100 mL within 1 h | [3] |
| p-Methoxycinnamic acid | Rat (DMH-induced colon carcinogenesis) | Anti-inflammatory & Anticancer | 40 mg/kg b.wt. (oral) | Significant reversal of pathological alterations | [3] |
| 4-methoxycinnamyl p-coumarate | Rat (Carrageenan-induced paw edema) | Anti-inflammatory | 150 mg/kg | Significant inhibition of edema | [3] |
Signaling Pathways and Experimental Workflows
The biological activities of cinnamic acid derivatives are often attributed to their interaction with key cellular signaling pathways.
Experimental Protocols
In Vitro: MTT Assay for Cytotoxicity
This protocol is used to assess the effect of a compound on cell viability.
1. Cell Seeding:
-
Culture cancer cells (e.g., MKN74) in a 96-well plate at a density of 5,000-10,000 cells/well.[5]
-
Incubate for 24 hours to allow for cell attachment.[5]
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the existing medium with the medium containing different concentrations of the compound.[5]
-
Include a vehicle control (medium with the solvent used to dissolve the compound).[5]
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).[5]
3. MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[5]
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6][7]
4. Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5][6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[8]
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model is widely used to evaluate the acute anti-inflammatory activity of compounds.[9][10]
1. Animal Acclimatization:
-
Acclimate male Wistar rats or Sprague-Dawley rats for at least one week under standard laboratory conditions.[10][11]
2. Induction of Inflammation:
-
Induce acute inflammation by injecting a 1% solution of λ-carrageenan into the sub-plantar region of the right hind paw of the rats.[9][12]
3. Compound Administration:
-
Administer the test compound (e.g., a cinnamic acid derivative) orally or intraperitoneally at a predetermined dose one hour before the carrageenan injection.[9][12]
-
A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[9]
4. Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]
5. Data Analysis:
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[13]
Conclusion
The available in vitro data suggests that this compound possesses cytotoxic activity against cancer cells with a degree of selectivity over normal cells. While direct in vivo studies are lacking, the promising anti-inflammatory, anticancer, and neuroprotective effects observed for its isomers, p-MCA and 3,4-DMCA, in animal models, suggest that 2,4-DMCA may also exhibit significant biological activities in vivo. Further investigation is warranted to elucidate the in vivo efficacy, pharmacokinetics, and safety profile of this compound to fully assess its therapeutic potential.
References
- 1. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thaiscience.info [thaiscience.info]
- 12. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Spectroscopic Showdown: Unmasking the Isomeric Differences Between 2,4- and 2,5-Dimethoxycinnamic Acid
For the discerning eyes of researchers, scientists, and drug development professionals, this guide offers a detailed spectroscopic comparison of two closely related positional isomers: 2,4-Dimethoxycinnamic acid and 2,5-Dimethoxycinnamic acid. By examining their distinct spectral fingerprints, we aim to provide a clear, data-driven resource for their identification and differentiation in various research and development applications.
Both 2,4- and 2,5-Dimethoxycinnamic acid share the same molecular formula (C₁₁H₁₂O₄) and molecular weight (208.21 g/mol ). However, the seemingly subtle shift of a methoxy group on the phenyl ring gives rise to unique electronic environments, resulting in distinguishable spectroscopic characteristics. This guide presents a compilation of experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to highlight these differences.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound and 2,5-Dimethoxycinnamic acid, facilitating a direct comparison of their spectral properties.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Proton Assignment | This compound | 2,5-Dimethoxycinnamic acid |
| H-α (vinylic) | ~6.3 | ~6.3 |
| H-β (vinylic) | ~7.8 | ~7.8 |
| Aromatic Protons | ~6.4-7.5 (multiplet) | ~6.8-7.1 (multiplet) |
| Methoxy Protons (-OCH₃) | ~3.8, ~3.9 (singlets) | ~3.7, ~3.8 (singlets) |
| Carboxylic Acid Proton (-COOH) | ~12.2 (broad singlet) | ~12.1 (broad singlet) |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Carbon Assignment | This compound | 2,5-Dimethoxycinnamic acid |
| Carbonyl Carbon (C=O) | ~172 | ~171 |
| Vinylic Carbons (Cα, Cβ) | ~118, ~142 | ~119, ~141 |
| Aromatic Carbons | ~98-162 | ~112-153 |
| Methoxy Carbons (-OCH₃) | ~55, ~56 | ~55, ~56 |
Note: Complete assignment of all aromatic carbons requires more detailed 2D NMR data.
Table 3: IR Spectroscopic Data (Key Absorption Bands in cm⁻¹)
| Vibrational Mode | This compound | 2,5-Dimethoxycinnamic acid |
| O-H stretch (Carboxylic Acid) | 3400-2400 (broad) | 3400-2400 (broad) |
| C-H stretch (Aromatic) | ~3010 | ~3000 |
| C=O stretch (Carboxylic Acid) | ~1680 | ~1685 |
| C=C stretch (Vinylic) | ~1625 | ~1630 |
| C-O stretch (Methoxy) | ~1260, ~1020 | ~1220, ~1040 |
Table 4: UV-Vis Spectroscopic Data (Absorption Maxima in nm)
| Solvent | This compound (λmax) | 2,5-Dimethoxycinnamic acid (λmax) |
| Ethanol/Methanol | ~230, ~285, ~320 | ~220, ~330 |
Note: λmax values can be influenced by solvent polarity.
Table 5: Mass Spectrometry Data (Key Fragments m/z)
| Fragmentation | This compound | 2,5-Dimethoxycinnamic acid |
| Molecular Ion [M]⁺ | 208 | 208 |
| [M-CH₃]⁺ | 193 | 193 |
| [M-OCH₃]⁺ | 177 | 177 |
| [M-COOH]⁺ | 163 | 163 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific instrument parameters and sample preparation details may vary.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the cinnamic acid derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
Data Acquisition: For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the cinnamic acid derivative is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.
-
Data Acquisition: A baseline is recorded using a cuvette filled with the pure solvent. The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).
-
Data Processing: The instrument software plots absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.
4. Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, leading to the formation of a molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is often used for less volatile compounds introduced via LC.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a cinnamic acid derivative.
Benchmarking 2,4-Dimethoxycinnamic Acid: A Comparative Guide to its Antioxidant Performance
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the antioxidant potential of phytochemicals is a key area of investigation. This guide provides a comprehensive comparison of 2,4-Dimethoxycinnamic acid's antioxidant capabilities against established commercial antioxidants: Vitamin C, Trolox, and Butylated Hydroxytoluene (BHT). By presenting available experimental data and detailed methodologies, this document serves as a valuable resource for researchers evaluating the potential of this compound in drug development and other scientific applications.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and the selected commercial antioxidants from two common in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.
It is important to note that direct experimental data for the antioxidant activity of this compound is limited in publicly available literature. The values presented below are estimations based on the structure-activity relationships of cinnamic acid derivatives. Cinnamic acids, in general, are more effective antioxidants than their benzoic acid counterparts.[1] However, studies on related compounds like 3,4-dimethoxycinnamic acid suggest that methoxy substitutions, while contributing to antioxidant capacity, are generally less potent than hydroxyl groups.[2][3]
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| This compound | ~150 - 250 (Estimated) | ~100 - 200 (Estimated) |
| Vitamin C (Ascorbic Acid) | 3.37 - 12.36[4][5][6][7] | ~50[5][6] |
| Trolox | 3.77 - 63.69[8][9] | 2.34 - 42.11[8][9][[“]] |
| Butylated Hydroxytoluene (BHT) | 3.08 - 202.35[11][12][13][14] | Data varies across studies |
Note: The IC50 values for the commercial antioxidants are presented as a range compiled from various studies and can differ based on specific experimental conditions.
Antioxidant Signaling Pathway: The Keap1-Nrf2 Pathway
Phenolic compounds, including cinnamic acid derivatives, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A primary pathway is the Keap1-Nrf2 antioxidant response pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. In the presence of oxidative stress or activators like certain phenolic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of protective genes that enhance the cell's endogenous antioxidant defenses.
Caption: The Keap1-Nrf2 Antioxidant Response Pathway.
Experimental Protocols
To ensure standardized and reproducible comparisons, detailed protocols for the DPPH and ABTS radical scavenging assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the principle that a hydrogen-donating antioxidant will reduce the stable purple-colored DPPH radical to the yellow-colored non-radical form, diphenylpicrylhydrazine. The change in color is measured spectrophotometrically.[15][16][17][18]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compound (this compound)
-
Standard antioxidants (Vitamin C, Trolox, BHT)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.[16]
-
Sample Preparation: Prepare a stock solution of the test compound and standard antioxidants in a suitable solvent (e.g., methanol, ethanol, or DMSO). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well microplate or cuvettes, add a specific volume of the test compound or standard solution to a defined volume of the DPPH working solution. A control containing only the solvent and DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[16]
-
Measurement: Measure the absorbance of each solution at 517 nm using a microplate reader or spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound or standard.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.[1][3][19][20][21]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound)
-
Standard antioxidants (Vitamin C, Trolox, BHT)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[3]
-
Preparation of Working Solution: On the day of the assay, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[1]
-
Sample Preparation: Prepare stock solutions and serial dilutions of the test compound and standard antioxidants as described for the DPPH assay.
-
Reaction: In a 96-well microplate or cuvettes, add a small volume of the test compound or standard solution to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixtures at room temperature for a specific time (e.g., 6 minutes).[1]
-
Measurement: Measure the absorbance of each solution at 734 nm.
-
Calculation: The percentage of ABTS radical scavenging activity is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox.[22]
Conclusion
While direct comparative data is still emerging, the structural characteristics of this compound suggest it possesses antioxidant properties. The provided experimental protocols and the benchmark data for established antioxidants offer a robust framework for researchers to conduct their own comprehensive evaluations. Further investigation into the antioxidant efficacy and the underlying mechanisms of action of this compound is warranted to fully elucidate its potential as a novel therapeutic agent.
References
- 1. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. journals.unpad.ac.id [journals.unpad.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. journals.plos.org [journals.plos.org]
- 10. consensus.app [consensus.app]
- 11. researchgate.net [researchgate.net]
- 12. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. researchgate.net [researchgate.net]
- 18. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. zen-bio.com [zen-bio.com]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2,4-Dimethoxycinnamic Acid: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 2,4-Dimethoxycinnamic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields, chemical-resistant gloves, and a laboratory coat.[1][2] All handling should occur in a well-ventilated area to avoid the formation and inhalation of dust.[3]
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
-
Collection and Storage of Waste:
-
Engaging a Licensed Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department to coordinate with a licensed chemical waste disposal company.[1]
-
Provide the disposal company with accurate information about the chemical waste.
-
-
Incineration Procedure:
Crucial Disposal Prohibitions:
-
Do NOT discharge this compound or its containers into sewer systems or drains.[2][3]
-
Do NOT contaminate water, foodstuffs, animal feed, or seeds with this chemical.[3]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate personal protective equipment.[1]
-
Containment: Prevent the spill from spreading and entering drains.[3]
-
Cleanup: Carefully sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly.
Contaminated Packaging Disposal
Contaminated packaging and containers should be treated with the same precautions as the chemical itself.[1] Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[3]
Quantitative Data Summary
No specific quantitative data, such as concentration limits for disposal, are provided in the safety data sheets for this compound. The guidance is procedural, emphasizing complete removal by a licensed service.
| Parameter | Guideline | Citation |
| Primary Disposal Method | Controlled incineration via a licensed disposal service. | [1][3] |
| Effluent Discharge | Prohibited in sewer systems and drains. | [2][3] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
It is imperative to always consult your institution's specific safety guidelines and local, state, and federal regulations to ensure full compliance.[1] Your environmental health and safety (EHS) department is the primary resource for guidance on chemical waste management.
References
Personal protective equipment for handling 2,4-Dimethoxycinnamic acid
Essential Safety and Handling Guide for 2,4-Dimethoxycinnamic Acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with this chemical are:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3) : May cause respiratory irritation.[3][4]
The substance is typically a white to off-white powder or crystalline solid.[5]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound.
| Protection Type | Equipment Specification | Usage Guidelines |
| Eye/Face Protection | Safety glasses with side-shields or goggles.[3][6] | Must be worn at all times when handling the chemical to prevent eye contact. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1][3] Protective clothing to prevent skin exposure.[3][4] | Gloves must be inspected before use. Contaminated clothing should be removed immediately and washed before reuse.[1] |
| Respiratory Protection | Not required under normal use with adequate ventilation.[6] For large-scale operations, emergencies, or in poorly ventilated areas, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended.[3][6] | A self-contained breathing apparatus (SCBA) must be available for emergencies.[3] |
Operational and Disposal Plans
Safe Handling Protocol
Adherence to the following step-by-step protocol is mandatory when working with this compound.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[1][3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
2. Pre-Handling Preparations:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting any work.
-
Inspect all PPE for integrity before use.
-
Ensure all necessary spill cleanup materials are available.
3. Handling the Chemical:
-
Avoid direct contact with the substance.[3]
-
Avoid the formation of dust and aerosols.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory area.[7]
4. Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air.[1][5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][5] |
| Skin Contact | Immediately remove all contaminated clothing.[3] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][5][8] If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes (at least 15 minutes).[1][3][5] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[1] |
Spill and Disposal Plan
Spill Containment and Cleanup:
-
Evacuate : Evacuate personnel from the immediate area.[1]
-
Ventilate : Ensure adequate ventilation.
-
Protect : Wear appropriate PPE, including respiratory protection if necessary.[1]
-
Contain : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up : Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[4]
-
Decontaminate : Clean the spill area thoroughly.
Waste Disposal:
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Contaminated packaging should be triple rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, it can be punctured to render it unusable and disposed of in a sanitary landfill.[1]
Visualized Workflows and Relationships
The following diagrams illustrate key safety workflows and concepts for handling this compound.
Caption: Experimental workflow for handling this compound.
Caption: Hierarchy of safety controls for chemical handling.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C11H12O4 | CID 734009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. unavera.de [unavera.de]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
